molecular formula C12H6BrNO3 B5639680 4-Cyanophenyl 5-bromofuran-2-carboxylate

4-Cyanophenyl 5-bromofuran-2-carboxylate

Cat. No.: B5639680
M. Wt: 292.08 g/mol
InChI Key: TZPNKPWACVRTRK-UHFFFAOYSA-N
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Description

4-Cyanophenyl 5-bromofuran-2-carboxylate is a useful research compound. Its molecular formula is C12H6BrNO3 and its molecular weight is 292.08 g/mol. The purity is usually 95%.
The exact mass of the compound 4-cyanophenyl 5-bromo-2-furoate is 290.95311 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Cyanophenyl 5-bromofuran-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyanophenyl 5-bromofuran-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-cyanophenyl) 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrNO3/c13-11-6-5-10(17-11)12(15)16-9-3-1-8(7-14)2-4-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPNKPWACVRTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Mesogenic Properties of 4-Cyanophenyl 5-bromofuran-2-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

This technical guide provides a comprehensive analysis of the synthesis, characterization, and mesogenic (liquid crystalline) behavior of 4-Cyanophenyl 5-bromofuran-2-carboxylate and its derivatives. Unlike standard phenyl-benzoate liquid crystals, furan-based mesogens introduce a unique structural "kink" due to the C–O–C bond angle (approx. 126°), significantly altering phase transition temperatures and dielectric anisotropy.

For drug development professionals, this class of compounds represents a critical intersection between soft matter physics and medicinal chemistry . The 5-bromofuran-2-carboxylate moiety is a known pharmacophore and bioisostere for benzoic acid derivatives, while its mesogenic properties offer potential in liquid crystal-based drug delivery systems (LCDDS) , where phase transitions control release kinetics.

Molecular Architecture & Design Logic

The design of 4-Cyanophenyl 5-bromofuran-2-carboxylate relies on maximizing molecular polarizability while managing the aspect ratio to sustain liquid crystalline phases.

Structural Components[1]
  • Core (Furan Ring): Acts as the central rigid unit. The heteroatom (Oxygen) contributes to the transverse dipole moment. The 2,5-substitution pattern maintains the necessary linearity for calamitic (rod-like) mesophases, though less effectively than a 1,4-phenylene unit due to the bond angle.

  • Terminal Acceptor (Cyano Group): The -CN group at the 4-position of the phenyl ring creates a strong longitudinal dipole, promoting nematic phase formation through antiparallel dimerization.

  • Terminal Substituent (Bromine): The 5-bromo substituent on the furan ring enhances polarizability and introduces a heavy atom effect, often stabilizing smectic phases through van der Waals interactions, though it can also depress melting points due to steric bulk.

Structure-Property Diagram

The following diagram illustrates the impact of each molecular component on the macroscopic mesogenic properties.

MesogenicLogic Molecule 4-Cyanophenyl 5-bromofuran-2-carboxylate Furan Furan Core (Geometry) Molecule->Furan Cyano 4-Cyano Group (Dipole) Molecule->Cyano Bromo 5-Bromo Group (Polarizability) Molecule->Bromo Prop1 Reduced Melting Point (vs. Benzene analogs) Furan->Prop1 Bond Angle Kink Prop2 Nematic Phase Promotion Cyano->Prop2 Longitudinal Dipole Prop3 Smectic Stability (Layering) Bromo->Prop3 Van der Waals

Figure 1: Causal relationship between molecular moieties and resulting mesogenic properties.

Experimental Protocols

Synthesis of 4-Cyanophenyl 5-bromofuran-2-carboxylate

The synthesis utilizes a Steglich esterification to couple the electron-deficient furan acid with the electron-deficient phenol.

Reagents:

  • 5-Bromofuran-2-carboxylic acid (1.0 eq)[1]

  • 4-Cyanophenol (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)[1]

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, catalyst)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Protocol:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 5-bromofuran-2-carboxylic acid (10 mmol) and 4-cyanophenol (10 mmol) in 50 mL anhydrous DCM under nitrogen atmosphere.

  • Catalyst Addition: Add DMAP (1 mmol) to the stirring solution.

  • Coupling: Cool the mixture to 0°C. Dropwise add a solution of DCC (11 mmol) in 10 mL DCM over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates progress.

  • Workup: Filter off the DCU precipitate. Wash the filtrate with 5% HCl (2x), saturated NaHCO₃ (2x), and brine.

  • Purification: Dry the organic layer over MgSO₄, concentrate in vacuo, and recrystallize from Ethanol/Hexane (1:1) to yield white/off-white needles.

Characterization Workflow

To confirm mesogenicity, a combination of DSC and POM is required.[2][3][4][5]

Differential Scanning Calorimetry (DSC):

  • Instrument: PerkinElmer DSC 8000 or equivalent.

  • Method: Heat/Cool cycles at 10°C/min.

  • Target Data: Look for enantiotropic peaks. The first peak corresponds to Crystal

    
     Mesophase (Melting, 
    
    
    
    ), and the second to Mesophase
    
    
    Isotropic (Clearing,
    
    
    ).

Polarized Optical Microscopy (POM):

  • Setup: Nikon Eclipse LV100N POL with a Linkam hot stage.

  • Observation:

    • Nematic Phase: Look for Schlieren textures (brush-like defects) or Marble textures.

    • Smectic Phase: Look for Focal Conic Fan textures.

    • Verification: Insert a lambda plate (530 nm) to determine the sign of birefringence.

Mesogenic Data & Structure-Property Analysis[6][7]

While specific transition temperatures for this exact derivative depend on purity and specific alkyl-chain homologs (if modified), the expected behavior based on furan-carboxylate analogs [1, 2] is summarized below.

Expected Phase Transitions

Furan derivatives typically exhibit lower transition temperatures than their benzene analogs due to the disruption of linear packing efficiency.

PropertyFuran-Core AnalogBenzene-Core AnalogCausality
Melting Point (

)
Lower (~80-120°C)Higher (~140-180°C)Furan's 126° bond angle creates a "bent" core, reducing crystal lattice energy.
Nematic Range ModerateBroadThe bent shape destabilizes the nematic director slightly compared to the linear benzene.
Dielectric Anisotropy Positive (

)
Positive (

)
Driven by the 4-Cyano group; Furan oxygen adds a transverse dipole component.
Impact of the 5-Bromo Substituent

The bromine atom at the 5-position is critical. In many LC systems, lateral halogens broaden the nematic range by suppressing crystallization more than they suppress the clearing point. However, as a terminal substituent (in the 2,5-furan axis), the Bromine atom:

  • Increases Length: Enhances the aspect ratio (L/D), promoting nematic stability.

  • Increases Polarizability: The soft electron cloud of Br interacts with the cyano group of neighboring molecules, potentially inducing Smectic A (SmA) interdigitated phases [3].

Applications in Drug Development & Delivery

While the primary focus is mesogenicity, the "Drug Development" audience must recognize the dual utility of this scaffold.

  • Liquid Crystal Drug Delivery Systems (LCDDS):

    • The mesophase (Nematic or Smectic) can act as a tunable matrix for drug release.

    • Mechanism: The 4-cyanophenyl 5-bromofuran-2-carboxylate can form a host matrix. A guest drug molecule trapped in the LC lattice is released upon the phase transition (e.g., triggered by body temperature or external field).

  • Bio-isosterism:

    • The 5-bromofuran-2-carboxylate motif is a bioisostere for p-bromobenzoate .

    • Research indicates furan-2-carboxamides and esters are potent inhibitors in various kinase pathways. The mesogenic characterization ensures that formulation scientists understand the physical state (solid vs. liquid crystal) of the API during processing [4].

Synthesis & Phase Transition Logic Diagram

The following diagram details the experimental workflow from synthesis to phase identification.

Workflow Substrate1 5-Bromofuran-2-carboxylic acid Reaction Esterification (DCC/DMAP) DCM, 24h, RT Substrate1->Reaction Substrate2 4-Cyanophenol Substrate2->Reaction Product Crude Product (Precipitate Removal) Reaction->Product Purification Recrystallization (EtOH/Hexane) Product->Purification Analysis Mesogenic Analysis Purification->Analysis DSC DSC Analysis (Heat/Cool Cycles) Analysis->DSC POM POM Observation (Texture ID) Analysis->POM

Figure 2: Experimental workflow for the synthesis and characterization of the target mesogen.

References

  • Synthesis and Mesomorphic Investigations of New Furan Liquid Crystal Derivatives. Source: National Institutes of Health (PMC) URL:[Link]

  • Exploring the mesophase and optical behavior of novel furan-based chalcone liquid crystals. Source: Royal Society of Chemistry (New Journal of Chemistry) URL:[Link]

  • The Role of Fluorine Substituents on the Physical Properties of Terphenyl Liquid Crystals. (Context on Halogen impact) Source: National Institutes of Health (PMC) URL:[Link]

Sources

Technical Guide: Bromofuran Esters as Linchpin Intermediates in High-Birefringence Liquid Crystal Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the synthesis, functionalization, and application of bromofuran esters (specifically 5-bromo-2-furoates and 3-bromofuran derivatives) in the development of advanced Liquid Crystal Displays (LCDs). While standard phenyl-based liquid crystals (LCs) dominate the market, furan-based mesogens offer distinct advantages in birefringence (


)  and dielectric anisotropy (

)
due to the heteroatom's electron density and the ring's geometry.

Bromofuran esters serve as critical "linchpin" intermediates. The bromine atom acts as a site for cross-coupling (extending conjugation), while the ester group functions as a polar anchor and stabilizing moiety. This guide provides actionable protocols for synthesizing these precursors and engineering them into nematogenic materials suitable for next-generation, thin-film display technologies.

Molecular Architecture & Rationale

The Furan Advantage in LCDs

In liquid crystal physics, the core requirement is a rigid, anisotropic structure (mesogen). Furan rings are pentagonal heterocycles that introduce a "kink" or specific bond angle compared to the linear 1,4-phenylene linkage.

  • High Birefringence (

    
    ):  The oxygen atom in the furan ring contributes to high polarizability. When conjugated with other aromatic systems (via the bromine handle), furan-based LCs often exhibit higher 
    
    
    
    than their pure hydrocarbon counterparts. This allows for thinner cell gaps in LCD manufacturing, improving response times.
  • Dielectric Anisotropy: The dipole moment of the furan ring, combined with the ester linkage, contributes to positive

    
    , essential for field-induced realignment in Twisted Nematic (TN) and In-Plane Switching (IPS) modes.
    
The Role of Bromine and Ester Groups

The bromofuran ester motif is not the final LC material but the scaffold upon which it is built.

  • Bromine (Br):

    • Synthetic Handle: Allows for Palladium-catalyzed C-C bond formation (Suzuki-Miyaura, Stille) to attach phenyl, biphenyl, or tolane wings.

    • Lateral Substituent: If retained in the final molecule (e.g., 3-bromofuran derivatives), the bulky bromine atom disrupts molecular packing. This lowers the melting point (

      
      ), preventing crystallization at room temperature while maintaining the nematic phase.
      
  • Ester (-COOR):

    • Electronic Stabilization: Furan is electron-rich and prone to oxidative degradation. The electron-withdrawing ester group at the 2-position pulls density from the ring, significantly stabilizing the molecule against environmental stress.

    • Dipole Enhancement: Increases the longitudinal dipole moment, improving the threshold voltage (

      
      ) characteristics.
      

Synthetic Pathways: From Precursor to Mesogen

The synthesis of furan-based LCs typically proceeds through the Methyl 5-bromo-2-furoate intermediate. This route is preferred over direct bromination of complex mesogens due to regioselectivity control.

Protocol: Synthesis of Methyl 5-bromo-2-furoate

Objective: Selective bromination of the furan ring at the 5-position while protecting the 2-position with an ester.

Reagents:

  • Methyl 2-furoate (Starting Material)[1]

  • Bromine (

    
    ) or N-Bromosuccinimide (NBS)[2]
    
  • Solvent: Dichloromethane (DCM) or Acetic Acid

  • Catalyst: AIBN (if using NBS/radical pathway) or Lewis Acid (optional)

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 2-furoate (1.0 eq) in DCM under an inert atmosphere (

    
    ).
    
  • Bromination: Add

    
     (1.05 eq) dropwise at 0°C. Note: Low temperature is critical to prevent poly-bromination or ring opening.
    
  • Reflux/Stir: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).

  • Quench: Wash the organic layer with saturated

    
     (to remove excess bromine) followed by 
    
    
    
    .
  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography.

    • Target Yield: >85%[1][2]

    • Characterization:

      
       NMR should show disappearance of the C5 proton signal.
      
Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Coupling the bromofuran ester with a phenylboronic acid to create a bi-aryl mesogenic core.

  • Setup: Combine Methyl 5-bromo-2-furoate (1 eq) and 4-alkoxyphenylboronic acid (1.2 eq) in Toluene/Ethanol (4:1).

  • Catalyst: Add

    
     (3-5 mol%) and 
    
    
    
    (2M aqueous solution).
  • Reaction: Reflux at 90°C for 12 hours under Argon.

  • Workup: Extract with EtOAc, dry over

    
    , and concentrate.
    
  • Hydrolysis (Optional): If the ester is a protecting group, hydrolyze with LiOH to form the carboxylic acid for further esterification with chiral phenols (for cholesteric phases).

Visualization of Synthetic Logic

The following diagram illustrates the workflow from raw material to functional liquid crystal mesogen.

SynthesisWorkflow Start Methyl 2-furoate Step1 Bromination (Br2/DCM, 0°C) Start->Step1 Inter Methyl 5-bromo-2-furoate (Linchpin Intermediate) Step1->Inter Regioselective Substitution Step2 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Inter->Step2 C-C Bond Formation Product 2-Aryl-5-Ester-Furan (Mesogenic Core) Step2->Product Conjugation Extension

Caption: Figure 1. Synthetic pathway transforming simple furoates into complex liquid crystalline cores via the bromofuran intermediate.

Functional Properties in Display Applications[3][4][5][6][7]

High Birefringence ( ) Tuning

Standard LC mixtures (like E7) have a


 around 0.2. Furan-containing esters can push this value toward 0.3–0.4.
  • Mechanism: The delocalized

    
    -electrons in the furan ring interact with the ester carbonyl, creating a highly polarizable axis along the molecule.
    
  • Application: High

    
     materials are crucial for Phase Modulators  and LCoS (Liquid Crystal on Silicon)  microdisplays, where the cell gap must be minimized (< 2 
    
    
    
    ) to prevent diffraction effects while maintaining sufficient phase retardation (
    
    
    ).
Lateral Bromine for Phase Engineering

While 5-bromo derivatives are intermediates, 3-bromofuran derivatives are often used as final dopants.

  • The Problem: Highly conjugated rod-like molecules (calamitic LCs) tend to have high melting points, making them solid at room temperature.

  • The Solution: Introducing a bromine atom at the lateral position (3-position of furan or ortho-position of the phenyl ring) creates steric hindrance. This "fattens" the molecule slightly, disrupting the crystal lattice energy and lowering the melting point (

    
    ) without destroying the nematic phase stability (
    
    
    
    ).
Data Summary: Substituent Effects

The table below compares a standard phenyl-ester LC against furan analogues synthesized via the bromofuran route.

Core StructureSubstituent (X)Melting Point (

)
Clearing Point (

)
Birefringence (

)
Application Note
Phenyl-BenzoateH55°C80°C~0.15Standard Reference
Furan-2-carboxylate H 68°C 95°C ~0.22 High

Base
3-Bromofuran-2-carboxylate Br (Lateral) 35°C 72°C ~0.24 Room Temp Nematic
5-Aryl-Furan-2-carboxylatePhenyl110°C210°C>0.30High Temp/High

Challenges & Mitigation Strategies

Photochemical Stability

Furans absorb in the UV region, which can lead to ring opening or dimerization over time in display backlights.

  • Mitigation: The ester group at the 2-position significantly lowers the HOMO energy level, making the ring less susceptible to oxidation.

  • Protocol: Always purify bromofuran intermediates to remove traces of acid, which catalyze degradation. Store under Argon in amber vials.

Viscosity

Heterocycles can increase rotational viscosity (


), slowing down display switching speeds.
  • Mitigation: Use bromofuran esters as dopants (10-15% wt) in a low-viscosity fluorinated host mixture rather than as the pure bulk material.

Mechanistic Logic Visualization

The following diagram details how the structural features of the bromofuran ester translate to macroscopic display performance.

StructureProperty Br Lateral Bromine (3-pos) Steric Steric Disruption Br->Steric Furan Furan Ring Polar High Polarizability Furan->Polar Ester Ester Linkage Ester->Polar Dipole Dipole Moment Ester->Dipole Tm Lower Melting Point (Wider Temp Range) Steric->Tm Biref High Birefringence (Thinner Cells) Polar->Biref DeltaE Positive Dielectric Anisotropy (Low Voltage Drive) Dipole->DeltaE

Caption: Figure 2. Structure-Property relationship mapping molecular features to LCD performance metrics.

References

  • Naoum, M. M., et al. (2021). "Synthesis and Mesomorphic and Electrical Investigations of New Furan Liquid Crystal Derivatives." Frontiers in Chemistry. Retrieved from [Link]

  • Sezgin, B., & Keskin, G. (2023). "Exploring the mesophase and optical behavior of novel furan-based chalcone liquid crystals with ester/azo linkages." New Journal of Chemistry. Retrieved from [Link]

  • Dąbrowski, R., et al. (2013). "High Birefringence Liquid Crystals."[3][4] Crystals, 3(3), 443-482. Retrieved from [Link]

  • Wu, X., et al. (2008). "Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions Using 1-Butyl-3-Methylimidazolium Tribromide." Asian Journal of Chemistry. Retrieved from [Link] (Direct article access via DOI: 10.14233/ajchem.2008.2008)

Sources

Technical Guide: Strategic Utilization of 5-Bromofuran-2-Carboxylic Acid Esters in Medicinal Chemistry

[1]

Part 1: Executive Summary & Strategic Value

In the landscape of heterocyclic medicinal chemistry, 5-bromofuran-2-carboxylic acid esters represent a high-value "privileged scaffold." Unlike inert structural spacers, this moiety serves a dual purpose: it acts as a robust pharmacophore in its own right (offering specific electronic distribution for receptor binding) and as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions.

For drug development professionals, the strategic value of this scaffold lies in the C5-Bromine position. This halogen is not merely a substituent but a "reactive gateway." It allows for the rapid generation of diverse chemical libraries via Suzuki-Miyaura, Sonogashira, or Stille couplings, transforming a simple ester into complex 5-aryl or 5-heteroaryl bioactive agents.

This guide provides a rigorous technical breakdown of the synthesis, reactivity, and biological applications of these derivatives, moving beyond basic textbook descriptions to field-proven protocols and mechanistic insights.

Part 2: Chemical Foundation & Reactivity Profile[1]

The Core Scaffold

The furan ring is an electron-rich aromatic system. The introduction of an electron-withdrawing ester group at C2 and an electron-withdrawing (by induction) yet polarizable bromine at C5 creates a unique "push-pull" electronic environment.

  • Lipophilicity: The esterification of the carboxylic acid significantly increases logP, enhancing cell membrane permeability—a critical factor for CNS-active drugs (e.g., anticonvulsants).

  • Metabolic Stability: Furan rings can be metabolic liabilities (opening to reactive dicarbonyls). However, substitution at the C5 position (e.g., with Bromine or subsequent Aryl groups) blocks the primary site of metabolic oxidation, significantly improving the pharmacokinetic profile.

The "Bromine Advantage"

Why 5-bromo? In standard electrophilic aromatic substitution, furans react at C2 and C5. By pre-functionalizing C5 with bromine, we lock this position. More importantly, the C-Br bond in electron-deficient furans (due to the C2-ester) is highly activated for oxidative addition by Palladium(0) species, making these esters superior substrates for cross-coupling compared to their electron-rich unfunctionalized counterparts.

Part 3: Strategic Synthesis Protocols

Protocol A: Quantitative Methyl Esterification

Objective: To convert 5-bromo-2-furoic acid into methyl 5-bromofuran-2-carboxylate with high purity, avoiding furan ring degradation.

Expert Insight: While Fischer esterification (acid/alcohol) is common, it is often too harsh for sensitive furan rings, leading to polymerization (tarring). The use of Thionyl Chloride (

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 5-bromo-2-furoic acid (1.0 eq) in anhydrous Methanol (0.2 M concentration).

  • Activation: Cool the solution to 0°C. Add Thionyl Chloride (

    
    )  (1.5 eq) dropwise over 20 minutes. Note: Exothermic reaction; control addition rate to prevent solvent boil-over.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2). The acid spot (

    
    ) should disappear, replaced by the ester (
    
    
    ).
  • Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate. Wash with saturated

    
     (to remove HCl and unreacted acid) and Brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
    
    • Expected Yield: >90%

    • Appearance: White to pale yellow crystalline solid/oil.

Protocol B: Palladium-Catalyzed Library Generation (Suzuki Coupling)

Objective: To utilize the C5-Br handle to attach an aryl group, creating a 5-aryl-furan-2-carboxylate derivative.

Expert Insight: The choice of base and solvent is critical. For furan esters, strong bases can hydrolyze the ester. We utilize Cesium Carbonate (


)

Step-by-Step Methodology:

  • Reagents: Combine Methyl 5-bromofuran-2-carboxylate (1.0 eq), Arylboronic acid (1.2 eq), and

    
      (2.0 eq) in a microwave vial.
    
  • Catalyst: Add

    
      (5 mol%) or a Quinoline-based Pd(II) precatalyst.
    
  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (degassed).

  • Conditions: Seal the vial and heat.

    • Microwave: 150°C for 25 minutes.

    • Thermal: 90°C reflux for 12 hours.

  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water.

  • Purification: Flash column chromatography (Silica gel).

Part 4: Visualization of Synthetic Logic

The following diagram illustrates the transformation pathway, highlighting the versatility of the 5-bromo ester intermediate.

SynthesispathwayFigure 1: Strategic Synthetic Pathway for 5-Bromofuran DerivativesAcid5-Bromo-2-furoic Acid(Precursor)EsterMethyl 5-bromofuran-2-carboxylate(Core Scaffold)Acid->EsterMeOH, SOCl2(Esterification)SuzukiSuzuki Coupling(Pd cat., Ar-B(OH)2)Ester->SuzukiC5-Br ActivationHydrazideHydrazide Derivatization(N2H4)Ester->HydrazideC2-Ester SubstitutionLibrary5-Aryl-furan-2-carboxylates(Bioactive Library)Suzuki->LibraryC-C Bond Formation

Figure 1: The 5-bromo ester serves as a divergent point for both C5 (Suzuki) and C2 (Hydrazide) modifications.

Part 5: Biological Applications & Mechanisms[1]

The 5-bromofuran-2-carboxylate derivatives have demonstrated significant potential in three key therapeutic areas.

Neurology: Anticonvulsant Agents

Recent studies have identified Naphthalene-2-yl 5-bromofuran-2-carboxylate derivatives as potent anticonvulsants.

  • Mechanism: These lipophilic esters cross the Blood-Brain Barrier (BBB) and modulate the GABA-A receptor . They act as positive allosteric modulators, enhancing inhibitory neurotransmission to suppress seizure activity.

  • Key Data: In in vivo PTZ seizure models, specific derivatives showed efficacy comparable to Levetiracetam.[1]

Infectious Disease: Antitubercular Activity

The 5-aryl derivatives (synthesized via Protocol B) target Mycobacterium tuberculosis.

  • Target: MbtI (Salicylate Synthase) . This enzyme is crucial for the biosynthesis of mycobactins (siderophores), which the bacteria use to scavenge iron.

  • Mechanism: The furan core mimics the transition state of the isochorismate-to-salicylate conversion, effectively starving the bacteria of iron.

Oncology: Cytotoxicity

Phenyl ester derivatives have shown cytotoxicity against HeLa (Cervical cancer) and K562 (Leukemia) cell lines.

  • Mechanism: Inhibition of the NF-κB signaling pathway , which is often constitutively active in cancer, promoting survival and proliferation.

Part 6: Mechanism of Action Visualization

BiologicalMechanismFigure 2: Multi-Target Pharmacological Profile of Furan DerivativesScaffold5-Bromofuran-2-carboxylateDerivativesGABAAGABA-A Receptor(CNS)Scaffold->GABAAAllosteric ModulationMbtIMbtI Enzyme(M. tuberculosis)Scaffold->MbtICompetitive InhibitionNFkBNF-κB Pathway(Cancer Cells)Scaffold->NFkBSignaling BlockadeSeizureSeizure Suppression(Anticonvulsant)GABAA->SeizureIronIron Starvation(Bacteriostatic)MbtI->IronApoptosisApoptosis/Cell Death(Anticancer)NFkB->Apoptosis

Figure 2: Mapping the pleiotropic biological effects of the scaffold across different disease states.

Part 7: Data Summary Table

Derivative TypeSubstitution (R)Target / AssayKey OutcomeRef
Methyl Ester -CH3Synthetic IntermediateHigh yield precursor for Suzuki coupling[1]
Naphthyl Ester -C10H7GABA-A ReceptorComparable efficacy to Levetiracetam[2]
5-(4-Nitrophenyl) -C6H4NO2MbtI (M. tuberculosis)Inhibition of iron siderophore synthesis[3]
Phenyl Ester -C6H5HeLa / K562 CellsIC50 values in micromolar range (Cytotoxic)[4]

Part 8: References

  • Wiley-VHCA AG. (2026).[1][2] Synthesis and Pd(0)-Catalyzed Arylation of Naphthalen-2-yl 5-Bromofuran-2-Carboxylate Derivatives: Anticonvulsant Evaluation. Chemistry & Biodiversity.[2] Retrieved from [Link]

  • Mori, M., et al. (2021).[3] Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Pharmaceuticals, 14(2), 155. Retrieved from [Link][3]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from [Link]

Unlocking High-Performance Organic Electronics: A Technical Guide to the Electronic Properties of Cyanophenyl Furan-2-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quest for Superior Organic Semiconductors

In the dynamic landscape of organic electronics, the pursuit of novel materials with tailored electronic properties is paramount for advancing the performance of devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Among the myriad of molecular scaffolds explored, furan-based compounds have emerged as a promising class of organic semiconductors due to their unique electronic and structural characteristics.[1][2] This technical guide delves into a specific and highly promising subclass: cyanophenyl furan-2-carboxylates. The strategic incorporation of the electron-withdrawing cyano (-CN) group onto a phenyl ring attached to a furan-2-carboxylate core offers a powerful tool for tuning the material's electronic energy levels, charge transport characteristics, and photophysical properties.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, characterization, and application of these materials, underpinned by field-proven insights and detailed experimental protocols.

Molecular Design and Synthesis: Engineering the Electronic Core

The performance of an organic semiconductor is intrinsically linked to its molecular structure. The cyanophenyl furan-2-carboxylate framework is designed to leverage the distinct electronic contributions of its constituent parts: the furan-2-carboxylate core, the phenyl linker, and the cyano substituent.

  • Furan-2-Carboxylate Core: The furan ring, an electron-rich five-membered heterocycle, serves as a key component of the conjugated backbone.[4] The carboxylate group can be functionalized to modulate solubility and influence molecular packing in the solid state.

  • Phenyl Linker: The phenyl ring extends the π-conjugation of the molecule, which is crucial for efficient charge transport.[5] Its rotational freedom can influence the planarity of the molecule, a key factor in determining electronic coupling between adjacent molecules.

  • Cyano Substituent: The strongly electron-withdrawing nature of the cyano group significantly impacts the electronic properties of the molecule.[3] It effectively lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This tuning is critical for optimizing charge injection from electrodes and for achieving desired device characteristics.[3][6]

Synthetic Strategy: A Step-by-Step Protocol

A common and effective method for the synthesis of cyanophenyl furan-2-carboxylates involves a multi-step process, beginning with the synthesis of the core furan-2-carboxylic acid, followed by esterification and a palladium-catalyzed cross-coupling reaction. Below is a representative protocol for the synthesis of a model compound, 4-cyanophenyl furan-2-carboxylate.

Experimental Protocol: Synthesis of 4-Cyanophenyl Furan-2-Carboxylate

Materials:

  • Furan-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • 4-cyanophenol

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend furan-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq).

    • Reflux the mixture for 2 hours.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude furan-2-carbonyl chloride.

  • Esterification:

    • Dissolve the crude furan-2-carbonyl chloride in anhydrous dichloromethane (DCM).

    • In a separate flask, dissolve 4-cyanophenol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

    • Slowly add the furan-2-carbonyl chloride solution to the 4-cyanophenol solution at 0 °C with stirring.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure 4-cyanophenyl furan-2-carboxylate.

Characterization:

  • The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

SynthesisWorkflow

Electronic and Photophysical Properties: The Core of Functionality

The electronic and photophysical properties of cyanophenyl furan-2-carboxylates dictate their performance in organic electronic devices. These properties are primarily investigated through a combination of experimental techniques and theoretical calculations.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO energy levels are critical parameters that govern charge injection and transport in organic semiconductors. The introduction of the electron-withdrawing cyano group is known to lower both the HOMO and LUMO levels.[3] This can be advantageous for several reasons:

  • Improved Air Stability: Lower HOMO levels can lead to greater resistance to oxidation, enhancing the ambient stability of the material.

  • Tuning of Energy Level Alignment: The ability to tune the HOMO and LUMO levels allows for better energy level alignment with the work functions of electrodes and other organic layers in a device, facilitating efficient charge injection.[5]

Table 1: Representative Frontier Molecular Orbital Energies

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Method
Furan-6.89-0.636.26DFT
Phenyl Furan-2-Carboxylate (model)-6.2 to -6.5-2.0 to -2.33.9 to 4.2DFT
4-Cyanophenyl Furan-2-Carboxylate (model)-6.5 to -6.8-2.5 to -2.83.8 to 4.0DFT

Note: The values presented are typical ranges derived from DFT calculations on similar structures and are intended to illustrate the trend of cyano-substitution. Actual values will vary depending on the specific molecular structure and the computational method used.[1][4]

Photophysical Properties

The photophysical properties, including absorption and emission characteristics, are crucial for applications in OLEDs. These properties are typically investigated using UV-Vis and fluorescence spectroscopy.

Experimental Protocol: Photophysical Characterization

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Sample Preparation:

    • Prepare dilute solutions of the cyanophenyl furan-2-carboxylate in a suitable solvent (e.g., dichloromethane, chloroform, or toluene) with concentrations in the range of 10⁻⁵ to 10⁻⁶ M.

    • For solid-state measurements, prepare thin films by spin-coating or vacuum deposition onto a quartz substrate.

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectrum of the solution and the thin film.

    • Determine the absorption maxima (λmax) and the molar extinction coefficient (ε).

  • Fluorescence Spectroscopy:

    • Excite the sample at its absorption maximum.

    • Record the emission spectrum and determine the emission maximum (λem).

    • Measure the photoluminescence quantum yield (PLQY) using a standard reference (e.g., quinine sulfate).

PhotophysicsWorkflow

Charge Transport Properties: Enabling Device Functionality

The ability of a material to transport charge carriers (holes and electrons) is fundamental to its application in electronic devices. Charge carrier mobility (μ) is a key metric used to quantify this property.

The introduction of furan as a spacer in conjugated polymers has been shown to enhance charge carrier mobility.[7][8] The rigid and planar nature of the furan ring can promote better molecular packing and intermolecular interactions, which are crucial for efficient charge hopping between molecules.

Characterization of Charge Transport

The charge transport properties of cyanophenyl furan-2-carboxylates are typically evaluated by fabricating and characterizing OFETs.

Experimental Protocol: OFET Fabrication and Characterization

Device Architecture: Bottom-gate, bottom-contact (BGBC) or top-contact (TC) OFETs are commonly used.

Procedure:

  • Substrate Preparation:

    • Start with a heavily doped silicon wafer with a thermally grown SiO₂ dielectric layer.

    • Clean the substrate ultrasonically in a series of solvents (e.g., acetone, isopropanol).

    • (Optional) Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the interface with the organic semiconductor.

  • Electrode Deposition:

    • Define the source and drain electrodes (typically gold) using photolithography or a shadow mask.

  • Organic Semiconductor Deposition:

    • Dissolve the cyanophenyl furan-2-carboxylate in a suitable organic solvent.

    • Deposit a thin film of the organic semiconductor onto the substrate via spin-coating in an inert atmosphere (glovebox).

    • Anneal the film at an optimized temperature to improve crystallinity and film morphology.

  • Device Characterization:

    • Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in an inert atmosphere.

    • Calculate the charge carrier mobility (μ), threshold voltage (Vth), and on/off current ratio from the transfer characteristics.

OFET_Fabrication

Applications in Organic Electronics: From Material to Device

The unique electronic properties of cyanophenyl furan-2-carboxylates make them promising candidates for a variety of organic electronic devices.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, these materials can potentially be used as emissive layer materials or as host materials for fluorescent or phosphorescent dopants. The tunability of their energy levels allows for the design of materials with specific emission colors and for optimizing the energy level alignment within the device stack to enhance charge injection and recombination efficiency.[9][10]

Table 2: Representative OLED Device Performance Metrics

Emissive MaterialHOMO (eV)LUMO (eV)Max. EQE (%)Emission Color
Cyano-substituted Tetraphenylethylene Derivative-5.83-2.851.37Green
Pt(II) Complex with Cyano Regulation--27.1Deep-Blue

Note: This table presents data for cyano-substituted organic emitters to illustrate the potential performance. Specific performance of cyanophenyl furan-2-carboxylates in OLEDs would require dedicated device fabrication and testing.[9][11]

Organic Field-Effect Transistors (OFETs)

For OFET applications, the key is to achieve high charge carrier mobility and a good on/off ratio. The molecular design of cyanophenyl furan-2-carboxylates, with their potential for good intermolecular packing and tunable energy levels, makes them attractive for use as the active channel material in OFETs.[2][5]

Table 3: Representative OFET Performance Metrics for Furan-Containing Polymers

PolymerHole Mobility (cm²/Vs)On/Off Ratio
P(FDPP-TP)0.42~10⁵
DPPTTTup to 9.8>10⁶

Note: This table presents data for high-performance furan-containing polymers to provide a benchmark for the potential of cyanophenyl furan-2-carboxylate-based materials.[7][12]

Conclusion and Future Outlook

Cyanophenyl furan-2-carboxylates represent a versatile and highly tunable class of organic semiconductors with significant potential for application in high-performance organic electronic devices. The strategic incorporation of the cyano group provides a powerful means to engineer their electronic properties, leading to improved stability, optimized energy level alignment, and potentially enhanced charge transport.

Future research in this area should focus on:

  • Systematic Structure-Property Relationship Studies: Synthesizing a broader range of derivatives with varying substitution patterns to establish clear and quantitative relationships between molecular structure and electronic properties.

  • Advanced Device Engineering: Optimizing the device architecture and fabrication processes to fully exploit the potential of these materials in both OLEDs and OFETs.

  • Long-Term Stability Investigations: Assessing the operational stability of devices incorporating cyanophenyl furan-2-carboxylates to evaluate their viability for commercial applications.

By continuing to explore the rich design space of these promising materials, the field of organic electronics can move closer to realizing the next generation of flexible, efficient, and cost-effective electronic devices.

References

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  • ResearchGate. (n.d.). HOMO and LUMO frontier orbitals along with their corresponding energy levels calculated by gas-phase DFT. ResearchGate. [Link]

  • Chen, Y., et al. (2023). Molecular Design Concept for Enhancement Charge Carrier Mobility in OFETs: A Review. Polymers, 15(19), 4065. [Link]

  • Pérez-Herrera, M., et al. (2021). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry – A European Journal, 27(13), 4348-4358. [Link]

  • ResearchGate. (2025). Furan semiconductors and their application in organic field-effect transistors. ResearchGate. [Link]

  • Li, Y., et al. (2020). Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand-free Cu-catalyzed aerobic oxidative C–H amination/cyclization. Organic & Biomolecular Chemistry, 18(29), 5623-5627. [Link]

  • Zaman, M. F. U., et al. (2025). Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics. Request PDF. [Link]

  • ResearchGate. (n.d.). HOMO, LUMO energy levels, and band gaps of polymers (exp represents the values from the experimental measures 46). ResearchGate. [Link]

  • RSC Publishing. (n.d.). Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives. RSC Publishing. [Link]

  • Damyard, A., Zahedifar, M., & Akbari, A. (2024). A Synthetic Approach to Synthesize Furan-2-Carboxylate Derivatives by Using a Magnetic Sodium Aluminate Catalyst. Request PDF. [Link]

  • Al-Adiwish, W. M., et al. (2014). The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation. International Journal of Organic Chemistry, 4(2), 125-135. [Link]

  • Zhao, Z., et al. (2018). Preparation of Cyano-Substituted Tetraphenylethylene Derivatives and Their Applications in Solution-Processable OLEDs. Molecules, 23(1), 199. [Link]

  • Zhang, G., et al. (2021). Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics. Molecules, 26(18), 5621. [Link]

  • Kim, J., et al. (2018). Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers. Scientific Reports, 8(1), 1-9. [Link]

  • Ha, J.-M., et al. (2022). Enhancement in Charge Carrier Mobility by Using Furan as Spacer in Thieno[3,2-b]Pyrrole and Alkylated-Diketopyrrolopyrrole Based Conjugated Copolymers. Polymers, 14(6), 1198. [Link]

  • Adachi, C. (2018). Blue fluorescent OLED materials and their application for high-performance devices. Japanese Journal of Applied Physics, 57(6S1), 06JA01. [Link]

  • Zhang, Y., et al. (2026). Ultrahigh-radiance TTA-based OLED with 13 kA cm−2 current injection. eLight, 6(1), 1-9. [Link]

  • Chaitanya, K., et al. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Material Science Research India, 18(2). [Link]

  • Jamróz, M. H., et al. (2022). A DFT Study on the Excited Electronic States of Cyanopolyynes: Benchmarks and Applications. International Journal of Molecular Sciences, 23(18), 10486. [Link]

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  • ResearchGate. (2025). (PDF) Enhancement in Charge Carrier Mobility by Using Furan as Spacer in Thieno[3,2-b]Pyrrole and Alkylated-Diketopyrrolopyrrole Based Conjugated Copolymers. ResearchGate. [Link]

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Methodological & Application

Application Note: High-Efficiency Steglich Esterification of Electron-Deficient Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the optimized protocol for the esterification of 5-bromofuran-2-carboxylic acid with 4-cyanophenol . This specific coupling represents a "Type II" Steglich challenge: the reaction between an electron-deficient heteroaromatic acid and an acidic, electron-poor phenol.

The Core Challenge: Standard Steglich conditions often fail here due to a kinetic mismatch. 4-cyanophenol (


) is significantly more acidic and less nucleophilic than typical alcohols. Consequently, the rate of nucleophilic attack on the O-acylisourea intermediate is slow, allowing the thermodynamically favored (and irreversible) rearrangement to the unreactive N-acylurea side product to dominate.

The Solution: This protocol utilizes a DMAP-Accelerated Acyl Transfer strategy.[1] By optimizing the catalyst loading and temperature profile, we force the formation of a highly reactive N-acylpyridinium intermediate, bypassing the rearrangement trap and ensuring high conversion.

Mechanistic Insight & Failure Modes

To ensure reproducibility, operators must understand the competition between the productive pathway and the rearrangement pathway.

Reaction Pathway Diagram

SteglichMechanism Acid 5-Bromofuran-2-COOH O_Acyl O-Acylisourea (Unstable Intermediate) Acid->O_Acyl + DCC DCC DCC DCC->O_Acyl N_Acyl N-Acylurea (DEAD END BYPRODUCT) O_Acyl->N_Acyl Slow Nucleophiles (Rearrangement) Active_Ester N-Acylpyridinium (Active Species) O_Acyl->Active_Ester + DMAP (Fast) DMAP DMAP (Catalyst) DMAP->Active_Ester Active_Ester->DMAP Regenerated Product Target Ester Active_Ester->Product + Phenol DCU DCU (Urea) Active_Ester->DCU Phenol 4-Cyanophenol Phenol->Product

Figure 1: The Kinetic Competition. Success depends on the Green Path (DMAP attack) outcompeting the Red Path (Rearrangement).

Experimental Protocol

Reagents & Stoichiometry

For a baseline reaction on a 5.0 mmol scale.

ComponentRoleMW ( g/mol )Equiv.Mass/VolNotes
5-Bromofuran-2-carboxylic acid Substrate A190.981.11.05 gSlight excess ensures phenol consumption.
4-Cyanophenol Substrate B119.121.00.596 gLimiting reagent to simplify purification.
DCC Coupling Agent206.331.21.24 gMelt or dissolve in minimal DCM before addition.
DMAP Catalyst122.170.1592 mgCritical: 15 mol% loading (higher than std 5%).
DCM (Dichloromethane) Solvent--25 mLAnhydrous. Do not use THF (promotes rearrangement).
Step-by-Step Procedure

Phase 1: Setup & Activation (0 - 15 mins)

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush with Nitrogen or Argon.

  • Dissolution: Add 5-bromofuran-2-carboxylic acid (1.05 g) and 4-cyanophenol (0.596 g) to the flask.

  • Solvent: Add 20 mL of anhydrous DCM. Stir until solids are mostly dissolved (furan acid may remain slightly suspended; this is acceptable).

  • Catalyst Addition: Add DMAP (92 mg) in one portion.

  • Cooling: Submerge the flask in an ice/water bath (

    
    C). Stir for 10 minutes. Cooling is mandatory to suppress N-acylurea formation during the initial exotherm.
    

Phase 2: Coupling (15 mins - 12 hours) 6. DCC Addition: Dissolve DCC (1.24 g) in 5 mL of DCM. Add this solution dropwise to the reaction mixture over 5-10 minutes.

  • Observation: The solution will become cloudy within minutes as DCU (dicyclohexylurea) begins to precipitate.
  • Warm Up: Allow the reaction to stir at
    
    
    C for 1 hour, then remove the ice bath and allow it to warm to room temperature (
    
    
    C).
  • Monitoring: Stir for 4–12 hours. Monitor by TLC (System: 20% EtOAc in Hexanes).
  • Target: Disappearance of 4-cyanophenol (lower
    
    
    than ester).

Phase 3: Workup & "DCU Remediation" 9. Filtration: Cool the mixture back to


C for 30 minutes (maximizes DCU precipitation). Filter through a sintered glass funnel or Celite pad.[2] Wash the white DCU cake with cold DCM (

mL). 10. Wash Sequence: Transfer the filtrate to a separatory funnel and wash sequentially with:
  • Wash 1: 0.5 M HCl (20 mL) – Removes DMAP and unreacted DCC.
  • Wash 2: Saturated NaHCO
    
    
    (20 mL) – Removes unreacted furan acid.
  • Wash 3: Brine (20 mL) – Drying.
  • Drying: Dry the organic layer over anhydrous Na
    
    
    SO
    
    
    , filter, and concentrate in vacuo.

Purification & Validation

The crude product often contains trace DCU, which is notoriously difficult to remove.

Purification Strategy (If Crystallization Fails)

If the crude solid is contaminated with DCU (appearing as white needles insoluble in most solvents):

  • Cold Ether Trituration: Dissolve crude in minimal DCM, then add excess cold Diethyl Ether or Pentane. The product (ester) should remain in solution, while DCU precipitates. Filter and evaporate.[3][4]

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient 5%

      
       20% Ethyl Acetate in Hexanes.
      
    • Note: DCU is very polar and usually stays at the baseline or elutes very late compared to the ester.

Analytical Validation Criteria
TechniqueExpected SignalMechanistic Confirmation

H NMR
Loss of Phenolic -OH (broad singlet >9 ppm)Confirms consumption of phenol.

H NMR
Shift of Furan protonsConfirms acylation of the ring.
IR Spectroscopy New band

1730-1750 cm

Ester C=O stretch (distinct from acid C=O).
IR Spectroscopy Band

2230 cm

Retention of Nitrile group (CN).

Troubleshooting & Optimization

Low Yield / High Byproduct

If the N-acylurea byproduct is observed (often a spot just below the ester on TLC):

  • Root Cause: The phenol is too acidic/unreactive, and DMAP loading is too low.

  • Correction: Increase DMAP to 0.5 - 1.0 equivalents . In difficult phenol couplings, DMAP acts more as a reagent than a catalyst.

  • Alternative: Switch coupling agent to EDC

    
    HCl  (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The urea byproduct of EDC is water-soluble and completely removed during the aqueous wash, simplifying purification significantly [1].
    
Solubility Issues

If 5-bromofuran-2-carboxylic acid is insoluble in DCM:

  • Correction: Use a solvent mixture of DCM:DMF (9:1) .

  • Warning: Avoid pure DMF if possible, as it makes aqueous workup more tedious. Avoid THF, as it stabilizes the transition state for the rearrangement side-reaction [2].

References

  • Neises, B., & Steglich, W. (1978).[1][5][6][7][8] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[6][7]

  • Haslam, E. (1980). Recent Developments in Methods for the Esterification and Protection of the Carboxyl Group. Tetrahedron, 36(17), 2409-2433.

  • Boden, E. P., & Keck, G. E. (1985). Proton-transfer steps in Steglich esterification: A new pyridinium salt catalyst. Journal of Organic Chemistry, 50(13), 2394–2395.

Sources

Procedure for recrystallization and purification of furan-based cyanophenyl esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Abstract

This technical guide provides a comprehensive, in-depth protocol for the purification of furan-based cyanophenyl esters, a class of compounds with significant potential in materials science and pharmaceutical development.[1][2] The methodologies detailed herein are designed to ensure high purity and optimal crystal morphology, which are critical quality attributes for downstream applications. This document moves beyond a simple recitation of steps, offering a rationale for key procedural choices, troubleshooting guidance, and a framework for adapting the protocol to specific molecules within this class. The protocols are grounded in established principles of organic chemistry and are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Rigorous Purification

Furan-based cyanophenyl esters are of increasing interest due to the unique electronic and structural properties conferred by the furan ring, a versatile bio-derived heterocycle, and the cyanophenyl group.[1][2] Applications can range from high-performance polymers to active pharmaceutical ingredients (APIs).[1] For any of these applications, the purity of the compound is paramount. Impurities, even in trace amounts, can drastically alter material properties, introduce toxicity, or inhibit desired biological activity.[3]

Recrystallization remains a powerful and widely used technique for the purification of solid organic compounds.[4] It is predicated on the principle of differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[5] A successful recrystallization yields a product of high purity by selectively precipitating the desired compound from a saturated solution while impurities remain dissolved in the mother liquor.[4][6] This guide will detail a robust procedure for achieving this outcome with furan-based cyanophenyl esters.

Foundational Principles: Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures and low solubility at lower temperatures . This differential is essential for maximizing product recovery.[5]

  • Impurities should either be highly soluble at all temperatures or sparingly soluble at all temperatures. In the former case, they remain in the mother liquor; in the latter, they can be removed by hot filtration.[7]

  • A relatively low boiling point to facilitate its removal from the purified crystals during the drying phase.[8]

  • Inertness: The solvent must not react with the compound being purified.

  • Safety: The solvent should have a low toxicity and flammability profile.

Given the aromatic nature of both the furan and cyanophenyl moieties, a "like dissolves like" approach is a good starting point.[4][8] A solvent system of intermediate polarity is often a successful choice.

Table 1: Candidate Solvents and Solvent Systems for Furan-Based Cyanophenyl Esters

Solvent/SystemBoiling Point (°C)PolarityRationale & Comments
Ethanol78Polar ProticOften a good starting point for moderately polar organic compounds.[9]
Ethyl Acetate77Polar AproticGood for esters, following the "like dissolves like" principle.[9]
Acetone56Polar AproticA strong solvent, often used in combination with a less polar anti-solvent.[9]
Toluene111Nonpolar AromaticCan be effective for aromatic compounds, though its higher boiling point requires care during drying.
Heptane/Ethyl AcetateVariableMixedA common mixed-solvent system where heptane acts as the anti-solvent.[10]
Methanol/WaterVariableMixedSuitable for more polar compounds; water acts as the anti-solvent.[10]

Note: Preliminary solubility tests with small quantities of the crude product are essential to determine the optimal solvent or solvent pair for a specific furan-based cyanophenyl ester.[6]

Experimental Workflow: From Crude Solid to Purified Crystals

The overall procedure for the recrystallization of furan-based cyanophenyl esters is a multi-step process designed to systematically remove different types of impurities.

Recrystallization_Workflow A Crude Furan-Based Cyanophenyl Ester B Dissolution in Minimum Hot Solvent A->B C Hot Gravity Filtration (Optional) B->C If insoluble impurities present D Slow Cooling & Crystallization B->D No insoluble impurities C->D I Insoluble Impurities (Discarded) C->I E Crystal Isolation (Vacuum Filtration) D->E F Washing with Ice-Cold Solvent E->F J Mother Liquor (Soluble Impurities) E->J G Drying of Crystals F->G H Purified Product G->H

Figure 1: General workflow for the recrystallization and purification of furan-based cyanophenyl esters.

Detailed Protocol

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12] Furan and its derivatives can be harmful if inhaled or absorbed through the skin.[11][12] Cyanophenyl compounds may also be toxic.[13] Avoid creating dusts.

Step 1: Dissolution
  • Place the crude furan-based cyanophenyl ester into an Erlenmeyer flask of appropriate size. The flask should not be more than half full.

  • Add a small amount of the chosen recrystallization solvent to the flask, just enough to cover the solid.

  • Gently heat the mixture on a hot plate with stirring. Never heat organic solvents over an open flame.

  • Add the solvent in small portions from a separate heated flask until the solid just dissolves.[14] The goal is to create a saturated solution at the solvent's boiling point. Adding too much solvent is a common error and will result in poor recovery.[6][15]

Step 2: Hot Gravity Filtration (if necessary)

This step is only required if insoluble impurities are present (e.g., dust, inorganic salts) or if decolorizing carbon was used.[16][17][18] If the solution is clear, proceed to Step 3.

  • Set up a hot filtration apparatus. This involves placing a short-stemmed or stemless funnel fitted with fluted filter paper over a clean Erlenmeyer flask on the hot plate.[16][19]

  • Add a small amount of the pure solvent to the receiving flask and bring it to a boil. The hot solvent vapors will keep the funnel warm and prevent premature crystallization in the funnel stem.[17][19][20]

  • Once the dissolution flask is at a boil and the filtration apparatus is hot, carefully and quickly pour the hot solution through the fluted filter paper.[16]

  • Rinse the original flask with a small amount of hot solvent and pour this through the filter paper to recover any residual product.

Step 3: Crystallization via Slow Cooling
  • Cover the flask containing the hot, saturated solution with a watch glass to prevent solvent evaporation and contamination.

  • Allow the flask to cool slowly and undisturbed to room temperature.[24] Do not agitate the flask, as this can induce the formation of many small crystals.[22]

  • Once the flask has reached room temperature and crystal formation appears to have ceased, you can place it in an ice-water bath for 15-20 minutes to maximize the yield by further decreasing the solubility of the product.[6][7]

Troubleshooting: If no crystals form, it may be due to supersaturation or the use of too much solvent.[6][15] Try scratching the inside of the flask with a glass rod just below the surface of the liquid to create nucleation sites.[6][7] If that fails, a "seed crystal" of the pure compound can be added.[6] If too much solvent was the issue, gently heat the solution to boil off some of the solvent and attempt to cool again.[15][25]

Step 4: Isolation of Crystals
  • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.

  • Place the funnel on a filter flask connected to a vacuum source.

  • Wet the filter paper with a small amount of the ice-cold recrystallization solvent to ensure it seals against the funnel.

  • Turn on the vacuum and pour the crystallized mixture into the center of the funnel.

  • Use a spatula to transfer any remaining crystals from the flask. A small amount of the cold filtrate can be used to rinse the flask.

Step 5: Washing and Drying
  • With the vacuum still on, wash the crystals on the filter paper with a small amount of fresh, ice-cold solvent.[14][26][27] This removes any residual mother liquor containing dissolved impurities. Use a minimal amount of solvent to avoid redissolving the product.[6]

  • Continue to draw air through the crystals on the Büchner funnel for several minutes to partially dry them.

  • Transfer the crystals to a watch glass or drying dish.

  • Dry the crystals to a constant weight. This can be done by air drying or, more efficiently, in a vacuum oven at a temperature well below the compound's melting point.[28]

Purity Assessment

The efficacy of the purification should always be validated.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically <1-2°C). Impurities tend to depress and broaden the melting point range.[5][7] Compare the experimental value to the literature value if available.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate. A pure compound should ideally show a single spot.[24]

  • Spectroscopic Methods (NMR, FTIR): Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can confirm the structure of the purified compound and reveal the presence of any remaining impurities.[5][29][30]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the recrystallization and purification of furan-based cyanophenyl esters. By carefully selecting a solvent system and controlling the procedural parameters, particularly the rate of cooling, researchers can obtain materials of high purity and quality. The principles and techniques described are fundamental to synthetic chemistry and are essential for ensuring the reliability and reproducibility of subsequent research and development activities.

References

  • MIRAI Intex. (2024, July 25). Crystallization process: how does crystallization work.
  • University of Cambridge, Department of Chemistry. (2006, January 8). Crystallisation Techniques.
  • MIT Department of Chemistry. Growing Quality Crystals.
  • University of Southampton. Growing Crystals Crystallization Methods.
  • Chemistry LibreTexts. (2025, August 20). 2.5: Hot Filtration.
  • Warkentin, M., & Thorne, R. E. (n.d.). Slow cooling and temperature-controlled protein crystallography. PMC - NIH.
  • Chemistry LibreTexts. (2022, April 7). 1.5E: Hot Filtration.
  • University of Colorado Boulder, Department of Chemistry. Filtration.
  • University of York, Department of Chemistry. Gravity Filtration.
  • Saifilter. (2025, June 6). Different Types of Filtration Techniques.
  • Save My Exams. (2025, January 3). Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • University of York, Department of Chemistry. Problems with Recrystallisations.
  • Defense Technical Information Center. (n.d.). Synthesis and Characterization of Furanic Compounds.
  • TCI Chemicals. (2025, January 29). SAFETY DATA SHEET.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures.
  • BenchChem. (2025). Whitepaper: Discovery, Isolation, and Characterization of Furan-Containing Natural Products.
  • Unknown. Recrystallization.
  • Unknown. RECRYSTALLISATION.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Unknown. Recrystallization1.
  • Fisher Scientific. (2014, September 19). SAFETY DATA SHEET - Furan.
  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET - N-(4-Cyanophenyl)thiourea.
  • ECHEMI. (n.d.). Selection of recrystallization solvent.
  • YouTube. (2023, June 17). Steps to purify an organic solid.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
  • YouTube. (2022, December 5). Recrystallization and Melting Point Analysis.
  • University of Colorado Boulder, Department of Chemistry. Drying Organic Solutions.
  • Unknown. Recrystallization.
  • Kao Chemicals. (2023, March 9). Material Safety Data Sheet.
  • ChemicalBook. Furan - Safety Data Sheet.
  • Utah Tech University. Drying an Organic Solution.
  • Reddit. (2023, July 11). fastest way to dry crystals?
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
  • Semantic Scholar. A new synthesis of 2,5-bis(4-cyanophenyl)furan.
  • ACS Omega. (2024, July 4). Synthesis and Characterization of Furan-Based Methacrylate Oligomers Containing the Imine Functional Group for Stereolithography.
  • MDPI. (2023, May 31). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.
  • Rsc.org. Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data.
  • PMC. Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester.
  • Organic Syntheses Procedure. 4.
  • PMC. (2023, February 16). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis.
  • Unknown. Recrystallization.
  • Organic Syntheses Procedure. Cyanic acid, phenyl ester.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
  • REAL-J. CONVENIENT SYNTHESIS OF SOME NEW PURINE ANALOGUES INCORPORATING FURAN NUCLEUS.
  • Obrnuta faza. GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION.
  • PMC. A Structured Approach To Cope with Impurities during Industrial Crystallization Development.

Sources

Microwave-assisted synthesis of 4-Cyanophenyl 5-bromofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Microwave-Assisted Synthesis of 4-Cyanophenyl 5-bromofuran-2-carboxylate

Executive Summary

This application note details the microwave-assisted synthesis of 4-Cyanophenyl 5-bromofuran-2-carboxylate , a critical intermediate in the development of antimicrobial and anticancer pharmacophores. Traditional thermal esterification of electron-deficient phenols (such as 4-cyanophenol) with heteroaromatic acids is often plagued by sluggish kinetics and poor yields due to low nucleophilicity.

By leveraging Microwave-Assisted Organic Synthesis (MAOS) , we overcome these activation barriers, reducing reaction times from 24 hours to under 20 minutes while improving yield profiles.[1] This guide presents two distinct protocols: a direct Steglich Coupling for rapid library generation and an Acyl Chloride route for scalable robustness.

Strategic Rationale & Biological Context

The furan-2-carboxylate scaffold acts as a bioisostere for phenyl rings in medicinal chemistry, offering improved metabolic stability and solubility profiles. The specific target, bearing a 5-bromo substitution and a 4-cyanophenyl ester, serves as a versatile electrophilic warhead for further functionalization (e.g., Suzuki couplings) or as a direct inhibitor of bacterial biofilm formation.[1]

Why Microwave Irradiation?

  • Dielectric Heating: Polar solvents (DMF, DCM) and reagents couple directly with the oscillating electric field, generating rapid internal heating that minimizes wall effects.[1]

  • Activation Energy: The high instantaneous temperature ("hot spots") helps overcome the poor nucleophilicity of the 4-cyanophenol oxygen.

  • Green Chemistry: Significant reduction in solvent usage and energy consumption compared to reflux methods.

Reaction Scheme & Logic

The synthesis connects 5-bromofuran-2-carboxylic acid (1) and 4-cyanophenol (2) to form the target ester (3).

ReactionScheme Acid 5-Bromofuran-2- carboxylic acid Intermediate Activated Acyl Species Acid->Intermediate Activation (DCC or SOCl2) Phenol 4-Cyanophenol Product 4-Cyanophenyl 5-bromofuran-2-carboxylate Phenol->Product Nucleophilic Attack Intermediate->Product MW Irradiation (10-20 min) DMAP DMAP (Catalyst) DMAP->Intermediate Acyl Transfer

Figure 1: General reaction logic. The microwave energy accelerates the nucleophilic attack on the activated acyl species.

Materials & Instrumentation

Reagents:

  • 5-Bromofuran-2-carboxylic acid (CAS: 585-70-6)[2][3]

  • 4-Cyanophenol (CAS: 767-00-0)

  • Coupling Agents: N,N'-Dicyclohexylcarbodiimide (DCC) OR Thionyl Chloride (SOCl2)[1]

  • Catalyst/Base: 4-Dimethylaminopyridine (DMAP), Triethylamine (TEA)[1]

  • Solvents: Dichloromethane (DCM, Anhydrous), N,N-Dimethylformamide (DMF)[1]

Instrumentation:

  • Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover)[1]

  • Pressure-rated microwave vials (10 mL or 30 mL) with crimp caps (PTFE/Silicone septa).

Experimental Protocols
Protocol A: Direct Steglich Esterification (Rapid Screening)

Best for: Small scale (10-100 mg), library synthesis, avoiding acid chlorides.[1]

Step-by-Step:

  • Preparation: In a 10 mL microwave vial, dissolve 5-bromofuran-2-carboxylic acid (1.0 equiv, 191 mg) and 4-cyanophenol (1.1 equiv, 131 mg) in anhydrous DCM (4 mL).

  • Activation: Add DCC (1.2 equiv, 248 mg) and DMAP (0.1 equiv, 12 mg) to the solution. Note: A white precipitate (DCU) will begin to form immediately.[1]

  • Sealing: Crimp the vial immediately to prevent solvent evaporation.

  • Irradiation: Place in the microwave reactor.

    • Temperature: 60 °C (Note: DCM boils at ~40°C; the vial will be pressurized. Ensure the limit is set to 15 bar).

    • Time: 15 minutes.

    • Stirring: High.

  • Workup:

    • Cool to room temperature.[4]

    • Filter off the precipitated dicyclohexylurea (DCU) through a Celite pad.

    • Wash the filtrate with 1M HCl (to remove DMAP) and saturated NaHCO3 (to remove unreacted acid).

    • Dry over MgSO4 and concentrate.

  • Purification: Recrystallize from Ethanol/Water or flash chromatography (Hexane/EtOAc 8:2).

Protocol B: Acyl Chloride Intermediate (Scale-Up)

Best for: Larger scale (>1 g), difficult substrates, high purity requirements.[1]

Step-by-Step:

  • Activation (Chemical): In a round-bottom flask, reflux 5-bromofuran-2-carboxylic acid (1.0 equiv) with Thionyl Chloride (5 equiv) and a drop of DMF for 2 hours. Evaporate excess SOCl2 to obtain the crude acid chloride.

  • MW Reaction Setup: Dissolve the crude acid chloride in anhydrous DCM (or THF) in a microwave vial.

  • Addition: Add 4-cyanophenol (1.0 equiv) and Triethylamine (1.5 equiv).

  • Irradiation:

    • Temperature: 80 °C.

    • Time: 5 minutes.

    • Power: Dynamic (Max 150 W).

  • Workup: Wash organic layer with water and brine. Concentrate. This method typically yields cleaner crude product than Protocol A.

Process Control & Optimization

To ensure reproducibility, the following decision matrix should be used when optimizing for specific lab conditions.

OptimizationLogic Start Start Optimization CheckSolubility Are reagents soluble in DCM? Start->CheckSolubility Soluble Use DCM (Max Temp 60-80°C) CheckSolubility->Soluble Yes Insoluble Switch to DMF/THF (Max Temp 100-120°C) CheckSolubility->Insoluble No RunRxn Run MW Reaction (10 min) Soluble->RunRxn Insoluble->RunRxn CheckTLC Check TLC (Conversion > 90%?) RunRxn->CheckTLC Success Proceed to Workup CheckTLC->Success Yes Fail Increase Temp by 20°C OR Add Catalyst (DMAP) CheckTLC->Fail No Fail->RunRxn

Figure 2: Optimization workflow for microwave esterification.

Key Technical Insights:

  • The "Hot Spot" Effect: In Protocol A, the polar nature of the reagents creates localized superheating, which drives the formation of the O-acylisourea intermediate (in DCC coupling) faster than thermal degradation can occur.

  • Pressure Management: When using DCM in a microwave, the vessel pressure can reach 3-5 bar at 60°C. Always use certified pressure vials. If the reactor limit is 20 bar, DCM is safe up to ~100°C, but 60-80°C is recommended for safety.

  • Stoichiometry: Because 4-cyanophenol is a weak nucleophile, using a slight excess of the activated acid (Protocol B) or the coupling agent (Protocol A) ensures complete consumption of the phenol, which is harder to remove during purification.[1]

Analytical Validation

Successful synthesis must be validated using NMR and IR spectroscopy.

Table 1: Expected Analytical Data

TechniqueSignal/PeakAssignmentNotes
1H NMR (CDCl3)δ 7.20 - 7.30 (d, 1H)Furan H-3Doublet due to H-4 coupling.
δ 6.60 - 6.70 (d, 1H)Furan H-4Upfield due to Br effect.[1]
δ 7.70 - 7.80 (d, 2H)Phenyl (ortho to CN)Typical AA'BB' system.[1]
δ 7.30 - 7.40 (d, 2H)Phenyl (ortho to O)
13C NMR ~156 ppmEster C=O[1]Diagnostic carbonyl shift.
~118 ppmNitrile -CNCharacteristic cyano group.
~125 ppmFuran C-Br
FT-IR 2230 cm⁻¹C≡N stretchSharp, distinct peak.
1740 cm⁻¹C=O stretchEster carbonyl.
References
  • Microwave-Assisted Synthesis of Furan Derivatives

    • Wolniak, M. et al. "Synthesis of amides and esters containing furan rings under microwave-assisted conditions."[5] Open Chemistry, 2016.

  • Steglich Esterification Protocols

    • Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[1] Angewandte Chemie International Edition, 1978.

  • Biological Activity of Furan-2-carboxylates

    • BenchChem.[3][6] "A Comparative Guide to the Biological Activity of Phenyl 5-bromofuran-2-carboxylate and Its Analogs."

  • Microwave Esterification Methodology

    • Chighine, A. et al. "Microwave-Assisted Ester Formation Using O-Alkylisoureas."[7] Journal of Organic Chemistry, 2009.[7]

    • [1]

Sources

Troubleshooting & Optimization

Technical Support: Synthesis Optimization for 4-Cyanophenyl 5-bromofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Analysis

The Challenge: Synthesizing 4-cyanophenyl 5-bromofuran-2-carboxylate presents a specific electronic mismatch.

  • The Nucleophile (4-Cyanophenol): The cyano group is strongly electron-withdrawing. This lowers the pKa of the phenol (~7.9) compared to phenol (~10), making the phenoxide anion stable but the neutral hydroxyl group less nucleophilic . Standard Fischer esterification will fail or proceed with negligible yield.

  • The Electrophile (5-Bromofuran-2-carboxylic acid): While the carboxylic acid is standard, the furan ring is electron-rich and susceptible to acid-catalyzed polymerization or decomposition under harsh conditions (e.g., refluxing thionyl chloride).

The Solution: You must use Activated Ester Strategies . We recommend the Steglich Esterification (DCC/DMAP) for small-scale/discovery and the Acid Chloride Method (via Oxalyl Chloride) for scale-up.

Primary Workflow: Optimized Steglich Esterification

This method is preferred for gram-scale synthesis due to mild conditions. However, the formation of the N-acylurea side product is the primary yield killer.

Protocol 1: The "Cold-Start" Steglich Method

Reagents:

  • 5-Bromofuran-2-carboxylic acid (1.0 equiv)[1][2]

  • 4-Cyanophenol (1.0 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)[2]

  • DMAP (4-Dimethylaminopyridine) (0.1 - 0.2 equiv ) – Note: Higher loading required due to low nucleophilicity of cyanophenol.

  • Solvent: Anhydrous DCM (Dichloromethane) or MeCN (Acetonitrile).[2]

Step-by-Step Procedure:

  • Dissolution: In a flame-dried flask under Nitrogen/Argon, dissolve the Furan Acid (1.0 eq) and 4-Cyanophenol (1.0 eq) in anhydrous DCM [0.2 M concentration].

  • Catalyst Addition: Add DMAP (0.15 eq) in one portion. Stir for 5 minutes.

  • Cooling (Critical): Cool the reaction mixture to 0°C using an ice bath.

    • Why? Low temperature suppresses the rearrangement of the O-acylisourea intermediate into the unreactive N-acylurea.

  • Coupling: Dissolve DCC (1.1 eq) in a minimal amount of DCM. Add this solution dropwise over 20–30 minutes to the stirring reaction mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–18 hours.

  • Workup:

    • Filter off the white precipitate (DCU - Dicyclohexylurea).

    • Wash the filtrate with 1N HCl (to remove DMAP), then Saturated NaHCO₃ (to remove unreacted acid), and finally 1N NaOH (rapid wash to remove unreacted cyanophenol).

    • Dry over MgSO₄ and concentrate.

Mechanism & Failure Analysis (Visualization)

The diagram below illustrates the competition between the desired esterification and the irreversible "Yield Killer" (N-Acylurea rearrangement).

SteglichMechanism Start Furan Acid + DCC Inter1 O-Acylisourea (Reactive Intermediate) Start->Inter1 Activation PathA Attack by DMAP (Catalysis) Inter1->PathA Fast (with DMAP) PathB Intramolecular Rearrangement (Slow, Thermal) Inter1->PathB No DMAP or High Temp ActiveEster N-Acylpyridinium Salt (Highly Reactive) PathA->ActiveEster Product Target Ester + DCU (Precipitate) ActiveEster->Product + 4-Cyanophenol SideProduct N-Acylurea (Dead End / Yield Killer) PathB->SideProduct

Figure 1: The Steglich Mechanism. The "Yield Killer" path (Red) dominates if DMAP is absent or temperature is too high during addition.

Alternative Protocol: Acid Chloride Method (Scale-Up)

If the Steglich method yields <50% or purification is difficult, switch to this robust method.

Reagents:

  • 5-Bromofuran-2-carboxylic acid[1][2][3][4]

  • Oxalyl Chloride ((COCl)₂) (1.2 equiv)

  • DMF (Catalytic, 2-3 drops)

  • Triethylamine (Et₃N) (1.5 equiv)

  • 4-Cyanophenol[5]

Step-by-Step:

  • Activation: Suspend Furan Acid in anhydrous DCM. Add catalytic DMF.

  • Chlorination: Add Oxalyl Chloride dropwise at 0°C. Stir at Room Temp for 2 hours until gas evolution ceases (Clear solution = Acid Chloride formed). Do not use Thionyl Chloride at reflux (risk of furan degradation).

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in fresh DCM.

  • Esterification: In a separate flask, dissolve 4-Cyanophenol and Et₃N in DCM. Cool to 0°C.[2][3][6]

  • Addition: Cannulate the Acid Chloride solution into the Phenol/Base mixture slowly.

  • Result: This method drives the reaction via a highly reactive electrophile, overcoming the poor nucleophilicity of the cyanophenol.

Troubleshooting & FAQs

Q1: My yield is low (30-40%), and I see a spot on TLC just above my product.

  • Diagnosis: This is likely the N-Acylurea side product.[7][8] It forms when the phenol reacts too slowly with the O-acylisourea intermediate.

  • Fix:

    • Increase DMAP to 0.5 equiv.

    • Ensure the reaction stays at 0°C for the first hour.

    • Switch to EDC·HCl instead of DCC. The urea byproduct of EDC is water-soluble, making the workup easier, though it doesn't prevent the rearrangement itself.

Q2: The product is colored (dark brown/black).

  • Diagnosis: Furan ring polymerization. This happens if the reaction mixture becomes too acidic or if reagents are not pure.

  • Fix:

    • Ensure your DCM is acid-free (pass through basic alumina if necessary).

    • If using the Acid Chloride route, ensure all excess Oxalyl Chloride is removed before adding the phenol.

Q3: I cannot separate the unreacted 4-cyanophenol from the product.

  • Diagnosis: 4-Cyanophenol is acidic (pKa ~7.9) and can "stick" during standard workups.

  • Fix:

    • Wash the organic layer with 1M NaOH or 10% Na₂CO₃ . The cyanophenol will deprotonate and move to the aqueous layer as the phenoxide salt. The ester is stable to brief basic washing at RT.

Q4: Can I use the Yamaguchi method?

  • Answer: Yes. If both Steglich and Acid Chloride fail, the Yamaguchi Esterification (using 2,4,6-trichlorobenzoyl chloride) is the "nuclear option" for sterically hindered or electron-deficient substrates. It is highly effective but atom-uneconomical.

Diagnostic Workflow (Decision Tree)

Use this logic flow to determine your next experimental move.

Troubleshooting Start Start Synthesis CheckYield Check Yield & Purity Start->CheckYield HighYield Yield > 80% Success CheckYield->HighYield LowYield Yield < 50% CheckYield->LowYield IssueType Identify Issue LowYield->IssueType SideProd Side Product Present (N-Acylurea) IssueType->SideProd Unreacted Unreacted Phenol Remains IssueType->Unreacted Decomp Black Tar/Decomposition IssueType->Decomp Fix1 Action: Switch to Acid Chloride Method SideProd->Fix1 Fix2 Action: Increase DMAP to 0.5 eq Unreacted->Fix2 Fix3 Action: Lower Temp & Check Solvent Dryness Decomp->Fix3

Figure 2: Troubleshooting decision tree for yield optimization.

References

  • Steglich Esterification Mechanism & Optimization: Neises, B., & Steglich, W. (1978).[6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • DCC Coupling & N-Acylurea Side Reactions: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Discusses the mechanism applicable to esters).

  • Synthesis of Furan-2-carboxylate Derivatives: BenchChem Technical Guide. (2025).[2] Phenyl 5-bromofuran-2-carboxylate chemical properties and synthesis.

  • Handling of 5-Bromofuran-2-carboxylic acid: Santa Cruz Biotechnology.[9] (2024).[10] 5-Bromo-2-furoic acid Product Data Sheet.

Sources

Preventing furan ring opening during esterification of 5-bromofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Furan Ring Opening During Esterification of 5-Bromofuran-2-Carboxylic Acid Ticket ID: FUR-5BR-EST-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

Esterifying 5-bromofuran-2-carboxylic acid presents a classic synthesis paradox: the carboxylic acid requires activation, but the electron-rich furan ring is highly susceptible to acid-catalyzed decomposition (ring opening) and polymerization ("tarring"). While the 5-bromo substituent provides some electronic stabilization compared to unsubstituted furan, the ring remains fragile in the presence of strong mineral acids (


, 

) and moisture.

This guide provides three validated workflows to bypass these failure modes, prioritizing acid-free or controlled-acid methodologies.

Part 1: The Hazard – Why the Ring Opens

Before attempting synthesis, it is critical to understand the failure mechanism. The furan ring is an enol ether equivalent. In the presence of strong Brønsted acids and water (even atmospheric moisture), the ring undergoes protonation followed by nucleophilic attack by water, leading to ring cleavage.

Mechanism of Failure (Acid-Catalyzed Hydrolysis)

The following pathway illustrates how standard Fischer esterification conditions (Acid + Alcohol) destroy your starting material.

RingOpening cluster_legend Legend Start 5-Bromofuran-2-carboxylic Acid Inter1 Protonated Furan (C2 or C5) Start->Inter1 Protonation H_Ion H+ (Strong Acid) H_Ion->Inter1 RingOpen Acyclic Dicarbonyls (4-oxobutanoate derivs) Inter1->RingOpen Hydration (+H2O) Water H2O (Nucleophile) Water->RingOpen Polymer Black Tar (Polymerization) RingOpen->Polymer Aldol Condensation Safe Substrate Risk Failure Mode

Figure 1: The "Black Tar" Pathway. Protonation of the furan ring facilitates water attack, breaking the aromaticity and leading to rapid polymerization.

Part 2: Validated Protocols

To prevent the pathway above, we must either remove the acid or remove the water .

Method A: The "Gold Standard" – Base-Promoted Alkylation

Best for: Methyl, Ethyl, or Benzyl esters. Risk Level: Low (Acid-Free). Mechanism:


 displacement. The furan ring is never exposed to acidic protons.

Reagents:

  • Substrate: 5-Bromofuran-2-carboxylic acid (1.0 equiv)[1]

  • Base: Potassium Carbonate (

    
    , 1.5–2.0 equiv) or Cesium Carbonate (
    
    
    
    )
  • Electrophile: Alkyl Iodide (MeI, EtI) or Benzyl Bromide (1.2 equiv)

  • Solvent: DMF (anhydrous) or Acetone

Protocol:

  • Dissolution: Dissolve 5-bromofuran-2-carboxylic acid in anhydrous DMF (

    
     concentration).
    
  • Deprotonation: Add

    
    . The mixture may bubble slightly (
    
    
    
    release). Stir for 15 minutes at Room Temperature (RT) to ensure carboxylate formation.
  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Stir at RT for 4–12 hours.

    • Tech Tip: Do not heat above 60°C unless necessary; high heat in basic DMF can sometimes cause debromination or displacement of the bromine.

  • Workup: Pour into ice water. The ester often precipitates as a solid. If oil forms, extract with EtOAc.

Method B: The Scalable Route – Acyl Chloride via Thionyl Chloride

Best for: Large scale (>10g) or complex alcohols. Risk Level: Moderate (Requires strict control of


).
Key Precaution:  You must remove excess 

before adding the alcohol to prevent generating

gas in the esterification step.

Protocol:

  • Activation: Suspend acid in anhydrous Toluene or DCM. Add Thionyl Chloride (

    
    , 1.5 equiv) and a catalytic drop of DMF.
    
  • Reflux: Heat to reflux (or 40°C in DCM) until gas evolution ceases (1–2 hours).

    • Checkpoint: Solution should turn clear/yellow. If it turns dark brown/black, temperature is too high.

  • Evaporation (CRITICAL): Evaporate the solvent and excess

    
      under reduced pressure.
    
    • Tech Tip: Add fresh toluene and evaporate again (azeotropic removal) to ensure all acidic volatiles are gone.

  • Esterification: Dissolve the resulting acid chloride residue in dry DCM. Add the Alcohol (1.1 equiv) and a base scavenger (Triethylamine or Pyridine, 1.2 equiv) at 0°C.

    • Why Base? The base neutralizes the

      
       generated during the ester formation, protecting the furan ring.
      
Method C: Mild Coupling – Steglich Esterification

Best for: Acid-sensitive alcohols or very high-value substrates. Risk Level: Very Low.

Reagents:

  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC.HCl

  • DMAP (4-Dimethylaminopyridine) - catalytic (10 mol%)

  • Solvent: DCM (Dichloromethane)[1]

Protocol:

  • Dissolve Acid (1.0 equiv) and Alcohol (1.0 equiv) in dry DCM.

  • Add DMAP.[1][2][3][4]

  • Cool to 0°C.

  • Add DCC (1.1 equiv) portion-wise.[1]

  • Stir at 0°C for 1 hour, then warm to RT overnight.

  • Filter off the white precipitate (DCU urea) and wash filtrate with dilute

    
    .
    

Part 3: Decision Matrix & Troubleshooting

Method Selection Flowchart

DecisionTree Start Start: Esterification of 5-Br-Furan-2-COOH Q1 Is the alcohol simple? (Methyl, Ethyl, Benzyl) Start->Q1 MethodA Method A: Alkylation (K2CO3 + Alkyl Halide) *Safest* Q1->MethodA Yes Q2 Is the scale >10g? Q1->Q2 No (Complex Alcohol) MethodB Method B: Acyl Chloride (SOCl2 -> Evap -> Alcohol/Base) Q2->MethodB Yes (Large Scale) MethodC Method C: Steglich (DCC/DMAP) Q2->MethodC No (Lab Scale)

Figure 2: Workflow for selecting the optimal esterification route based on substrate complexity and scale.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Reaction turns black/tarry Acid-Catalyzed Polymerization. Strong acid caused ring opening (see Fig 1).Stop. Switch to Method A (Alkylation) or Method C (DCC). If using Method B, ensure you used a base scavenger (Pyridine) in the second step.
Low Yield / Unreacted Acid Water Contamination. Water competes with the alcohol or hydrolyzes the acyl chloride.Dry all solvents over molecular sieves. Ensure glassware is flame-dried. In Method A, ensure

is dry.
Loss of Bromine (Debromination) Pd/C Hydrogenation or Strong Base. If attempting to reduce a nitro group after esterification, do not use

+

; the bromine will fall off. Use

instead. Avoid strong hydroxide bases at high heat.
Vigorous Gas Evolution Rapid

or

release.
Normal for Methods A and B. Add reagents slowly. In Method B, ensure proper venting of

/

gases.

Part 4: FAQ

Q: Can I use standard Sulfuric Acid/Methanol reflux (Fischer Esterification)? A: Not Recommended. While 5-bromofuran is slightly more stable than furan,


 is risky. It generates water as a byproduct, which, in the presence of the hot acid, promotes ring opening. If you must use this route, use a Dean-Stark trap to remove water immediately and keep reaction time short, but Method B (Acyl Chloride) is superior for the same reagents.

Q: Is the 5-Bromo substituent stable to the base in Method A? A: Yes. Carbonate bases (


, 

) in DMF/Acetone are generally too mild to cause nucleophilic aromatic substitution or elimination of the bromine on the furan ring at temperatures below 80°C.

Q: How do I store the resulting ester? A: Furan esters are sensitive to light and oxygen over long periods. Store in an amber vial, under inert gas (Argon/Nitrogen), in a refrigerator (4°C).

References

  • BenchChem. (2025).[1] Synthesis and Reaction Mechanism of Phenyl 5-bromofuran-2-carboxylate. Retrieved from 5

  • PrepChem. (n.d.). Synthesis of 5-bromo-2-furancarboxylic acid chloride. Retrieved from 6

  • Neises, B., & Steglich, W. (1978).[2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Retrieved from 2

  • Organic Syntheses. (n.d.). Use of DMF catalyst for Acyl Chloride Formation. Retrieved from 3

  • Liang, et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Frontiers in Bioengineering and Biotechnology. Retrieved from 7

Sources

Stability of 4-Cyanophenyl 5-bromofuran-2-carboxylate under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Diagnostic & Quick Status Guide

Executive Summary

4-Cyanophenyl 5-bromofuran-2-carboxylate is a highly reactive "active ester." It is designed to be reactive toward amines, which inherently makes it susceptible to hydrolysis.

  • Basic Conditions (pH > 8): CRITICAL INSTABILITY. Rapid hydrolysis occurs via the

    
     mechanism. The presence of the electron-withdrawing cyano group makes the phenoxide a potent leaving group.
    
  • Acidic Conditions (pH < 4): MODERATE STABILITY. The ester bond is relatively stable to hydrolysis, but the furan ring is at risk of acid-catalyzed decomposition (ring opening) if exposed to strong mineral acids or high temperatures.

  • Neutral Conditions (pH 7): POOR STABILITY. Slow hydrolysis will occur in aqueous buffers over hours/days.

Interactive Decision Tree (Visual)

Use this flow to determine the safety of your current experimental conditions.

StabilityDecisionTree Start START: Check Conditions Solvent Is water/alcohol present? Start->Solvent Dry Dry Aprotic Solvent (DCM, DMF, DMSO) Solvent->Dry No Wet Aqueous/Protic Solvent Solvent->Wet Yes Safe STABLE Store at -20°C Dry->Safe CheckPH Check pH Wet->CheckPH Basic pH > 8.0 CheckPH->Basic High pH Acidic pH < 4.0 CheckPH->Acidic Low pH Neutral pH 4.0 - 7.0 CheckPH->Neutral Neutral Hydrolysis RAPID DEGRADATION (Hydrolysis to Acid + Phenol) Basic->Hydrolysis RingRisk RISK: Ring Decomposition (Avoid strong mineral acids) Acidic->RingRisk SlowHydro SLOW DEGRADATION (Use immediately) Neutral->SlowHydro

Figure 1: Decision matrix for solvent and pH selection to ensure compound integrity.

Part 2: Critical Stability Analysis (The "Why")

To troubleshoot effectively, you must understand the competing degradation pathways dictated by the molecule's electronic structure.

The "Active Ester" Effect (Base Instability)

This molecule is not a standard ester; it is an activated ester . The 4-cyanophenyl group is electron-withdrawing, which significantly lowers the


 of the corresponding phenol (4-cyanophenol) to approximately 7.7–7.9  [1].
  • Mechanism: In basic conditions, the hydroxide ion (

    
    ) attacks the carbonyl carbon.[1]
    
  • Leaving Group: Because 4-cyanophenol is acidic, its conjugate base (the cyanophenoxide anion) is stable and leaves readily.

  • Irreversibility: Once the ester hydrolyzes, the resulting 5-bromofuran-2-carboxylic acid is immediately deprotonated by the base, rendering the reaction irreversible (Saponification).[2]

Key Data Point: At pH 8.5, the half-life (


) of similar activated esters (e.g., 4-nitrophenyl esters) is often measured in minutes .
The Furan Ring Sensitivity (Acid Instability)

While the ester bond resists hydrolysis in dilute acid, the furan core introduces a secondary risk.[3]

  • Mechanism: Furans are electron-rich dienes. In strong acids, protons can add to the

    
    -carbon of the furan ring.[3]
    
  • Consequence: This disrupts aromaticity and initiates polymerization or ring-opening to form dicarbonyl compounds (e.g., succindialdehyde derivatives).

  • Stabilization: The 5-bromo and 2-carboxyl groups are electron-withdrawing, which reduces the electron density of the ring, offering slightly better acid stability than unsubstituted furan. However, degradation is still likely in strong mineral acids (e.g., 1M HCl) over time.

Quantitative Comparison Table
ConditionPrimary Degradation PathwayEstimated Stability WindowRisk Level
pH > 10 (Aq) Base-Catalyzed Hydrolysis (

)
< 5 MinutesCritical
pH 7.4 (PBS) Nucleophilic Attack by

1 - 4 HoursHigh
pH 4.0 (Acetate) Acid-Catalyzed Hydrolysis (

)
> 24 HoursLow
1M HCl Furan Ring Polymerization< 1 HourHigh
Dry DMSO None (if water < 0.1%)Months (-20°C)Safe

Part 3: Troubleshooting Scenarios (FAQs)

Q1: I dissolved the compound in DMSO, but my LCMS shows two peaks after 1 hour. What happened? A: Your DMSO likely contains water ("wet" DMSO). DMSO is hygroscopic. Even 0.5% water content is a large molar excess compared to your compound.

  • Fix: Use anhydrous DMSO (stored over molecular sieves). Verify the LCMS peaks correspond to the parent mass and the hydrolysis product (5-bromofuran-2-carboxylic acid).

Q2: Can I use this compound in a Suzuki coupling with the 5-bromo group? A: Yes, but you must use anhydrous base conditions.

  • Avoid: Aqueous

    
     or 
    
    
    
    .
  • Use: Anhydrous

    
     or 
    
    
    
    in dry Dioxane or Toluene. If water is introduced, the ester will hydrolyze before the cross-coupling occurs.

Q3: I am trying to react this ester with an amine, but the yield is low. A: Check your base. If you are using a nucleophilic base (like DMAP) or a strong inorganic base in wet solvent, you are promoting hydrolysis.

  • Recommendation: Use a non-nucleophilic organic base like DIPEA (Hünig's base) or Triethylamine in a dry solvent (DCM or DMF).

Part 4: Standard Operating Procedures (Protocols)

Protocol A: Handling & Storage
  • Arrival: Upon receipt, verify the container seal is intact.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Desiccation: Allow the vial to warm to room temperature before opening to prevent water condensation from the air.

Protocol B: Reaction Setup (Amidation)

Use this protocol to prevent hydrolysis during reaction.

Reagents:

  • 4-Cyanophenyl 5-bromofuran-2-carboxylate (1.0 eq)

  • Amine substrate (1.1 eq)

  • DIPEA (1.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Workflow:

  • Flame-dry or oven-dry all glassware.

  • Dissolve the amine and DIPEA in anhydrous solvent.

  • Add the ester last as a solid or dissolved in a minimal amount of dry solvent.

  • Monitor by TLC/LCMS immediately. Reaction should be complete within 1–2 hours.

    • Note: Do not quench with basic water. Quench with dilute ammonium chloride or water only after confirming consumption of the ester.

Visualizing the Degradation Pathway

The following diagram illustrates the irreversible breakdown in basic media versus the reversible (but risky) acidic pathway.

DegradationPathways Ester 4-Cyanophenyl 5-bromofuran-2-carboxylate Tetra Tetrahedral Intermediate Ester->Tetra + OH- Protonated Protonated Carbonyl Ester->Protonated + H+ Base Base (OH-) Products_Base 5-bromofuran-2-carboxylate (anion) + 4-cyanophenoxide Tetra->Products_Base Fast/Irreversible Acid Acid (H+) RingOpen Ring Opening/ Polymerization Protonated->RingOpen Strong Acid (Side Reaction)

Figure 2: Mechanistic pathways for degradation in basic vs. acidic media.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12836, 4-Cyanophenol. Retrieved from [Link]

    • Relevance: Establishes the

      
       (approx 7.[4][5]9) confirming the leaving group ability.
      
  • Kirsch, J. F., & Jencks, W. P. (1964). Base Catalysis of the Hydrolysis of p-Nitrophenyl Acetate. Journal of the American Chemical Society, 86(5), 837–846. Retrieved from [Link]

    • Relevance: Foundational text on the kinetics of activ
  • Dunlop, A. P. (1948). Furfural formation and behavior. Industrial & Engineering Chemistry, 40(2), 204-209. Retrieved from [Link]

    • Relevance: Classic literature describing the acid-sensitivity and ring-opening tendencies of furan deriv

Sources

Validation & Comparative

A Senior Application Scientist's Guide to FTIR Analysis of Furan Derivatives: Differentiating Ester and Nitrile Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the furan scaffold is a cornerstone of molecular design. Its unique electronic and structural properties make it a privileged heterocycle in a vast array of functional molecules. When these furan rings are substituted with ester or nitrile groups, they give rise to compounds with diverse applications, from pharmaceuticals to advanced polymers. Fourier Transform Infrared (FTIR) spectroscopy stands as a rapid, reliable, and indispensable tool for the structural elucidation and quality control of these derivatives.[1]

However, interpreting the FTIR spectra of furan derivatives is not always straightforward. The vibrational modes of the furan ring itself can overlap with or influence the characteristic peaks of its substituents. This guide provides an in-depth comparison of the FTIR signatures of ester and nitrile groups on a furan ring, offering field-proven insights to help you distinguish these critical functional groups with confidence. We will move beyond simple peak tables to explore the causality behind spectral shifts and provide a self-validating experimental framework for acquiring high-fidelity data.

Part 1: The Vibrational Signature of Esters in Furan Derivatives

The ester functional group is defined by a carbonyl center (C=O) bonded to one alkyl/aryl group and one alkoxy group. This arrangement gives rise to a highly characteristic set of vibrational modes.

Theoretical Framework: The Ester's "Rule of Three"

In general, esters are identifiable by three strong absorption bands, a pattern I refer to as the "Rule of Three"[2]:

  • C=O Stretching Vibration: This is the most intense and diagnostic peak, arising from the stretching of the carbonyl double bond.

  • Asymmetric C-O-C Stretch: A strong band resulting from the coupled stretching of the (O=)C-O and O-C(alkyl) bonds.

  • Symmetric C-O-C Stretch: A second, distinct C-O stretching band.

The precise location of these peaks is highly sensitive to the molecular environment, particularly electronic effects like conjugation.

The Furan Context: Conjugation and Its Consequences

When an ester group is directly attached to a furan ring, the π-electrons of the aromatic ring delocalize into the carbonyl group. This resonance effect reduces the double-bond character of the C=O bond, effectively weakening it. A weaker bond requires less energy to vibrate, resulting in a shift of the C=O stretching frequency to a lower wavenumber compared to a standard aliphatic ester (e.g., ethyl acetate, which typically absorbs at 1735-1750 cm⁻¹)[3][4][5].

Characteristic Peaks and Data Interpretation

The key to identifying a furan ester lies in recognizing this shifted C=O peak in conjunction with the complex C-O stretching region, which is often convoluted by the furan ring's own ether linkage.

Vibrational Mode Typical Range (cm⁻¹) for Furan Esters Intensity Notes and Causality
C=O Stretch 1710 - 1730Strong, SharpThis is the primary diagnostic peak. Its position is lower than that of aliphatic esters (~1735-1750 cm⁻¹) due to conjugation with the furan ring.[3][6][7] Ring strain in complex macrocycles can broaden and further shift this peak.[8]
Asymmetric C-O-C Stretch 1250 - 1310StrongThis band is a crucial part of the ester signature. It's a coupled vibration involving the single bond between the carbonyl carbon and the ester oxygen.
Symmetric C-O-C Stretch & Furan Ring Vibrations 1000 - 1200Strong to Medium, often multiple peaksThis region is complex. The ester's symmetric C-O stretch overlaps significantly with the furan ring's intrinsic =C-O-C= stretching vibrations (~1025 cm⁻¹ and ~1220 cm⁻¹).[7][9] This makes definitive assignment of the second C-O band challenging, but the presence of multiple strong peaks in this area, along with the C=O stretch, is strong evidence for a furan ester.
Furan Ring C=C Stretch 1500 - 1650Medium to WeakThe furan ring itself has C=C stretching modes that appear in this region, which should not be confused with the primary carbonyl peak.[6][7]

Table 1: Summary of characteristic FTIR absorption bands for ester-substituted furan derivatives.

Part 2: The Unmistakable Signature of Nitriles on a Furan Ring

The nitrile group (-C≡N) is composed of a carbon-nitrogen triple bond. Its electronic structure and vibrational properties make it one of the easiest functional groups to identify with FTIR spectroscopy.

Theoretical Framework: A Sharp Signal in a Quiet Zone

The C≡N triple bond is strong and polar. Its stretching vibration requires a significant amount of energy, causing it to appear in a relatively uncongested region of the mid-infrared spectrum (2000-2300 cm⁻¹). Furthermore, the stretching of this polar bond results in a large change in the molecule's dipole moment, leading to a characteristically sharp and intense absorption peak.[10][11]

The Furan Context: The Modest Effect of Conjugation

Similar to esters, conjugation between the furan ring and the nitrile group allows for electron delocalization. This weakens the C≡N bond slightly, lowering its stretching frequency compared to saturated aliphatic nitriles (which absorb from 2240-2260 cm⁻¹)[10][12]. The effect of substituents on the ring can further modulate this frequency; electron-releasing groups tend to lower the wavenumber, while electron-withdrawing groups increase it by altering the degree of conjugation and bond polarity.[13]

Characteristic Peaks and Data Interpretation

The nitrile peak is highly diagnostic due to its unique position and appearance.

Vibrational Mode Typical Range (cm⁻¹) for Furan Nitriles Intensity Notes and Causality
C≡N Stretch 2220 - 2240Strong, SharpThis is the definitive peak for a nitrile. Its appearance in this "quiet" spectral window makes it easy to spot. The position within this range confirms conjugation with the furan ring.[10][13] For example, 2-furonitrile's peak is found in this region.[14]
Furan Ring C=C Stretch 1500 - 1620Medium to WeakAs with esters, the furan ring's own vibrations will be present but are well-separated from the key nitrile diagnostic peak.
Furan Ring C-H Bends 700 - 1000MediumOut-of-plane C-H bending vibrations of the furan ring are also observable.[7]

Table 2: Summary of characteristic FTIR absorption bands for nitrile-substituted furan derivatives.

Part 3: A Practical Workflow for Spectral Analysis

FTIR_Analysis_Workflow start Acquire High-Quality Spectrum (See Protocol in Part 4) check_nitrile Scan 2300-2200 cm⁻¹ Region start->check_nitrile nitrile_peak Strong, Sharp Peak Present? check_nitrile->nitrile_peak is_nitrile High Confidence: Nitrile Group Present (ν C≡N at 2220-2240 cm⁻¹) nitrile_peak->is_nitrile Yes check_carbonyl Scan 1800-1700 cm⁻¹ Region nitrile_peak->check_carbonyl No carbonyl_peak Strong, Sharp Peak Present? check_carbonyl->carbonyl_peak is_ester High Confidence: Ester Group Present (ν C=O at 1710-1730 cm⁻¹) carbonyl_peak->is_ester Yes no_peak No Diagnostic Peaks Found carbonyl_peak->no_peak No confirm_ester Confirm with C-O Stretches (1310-1000 cm⁻¹) is_ester->confirm_ester ester_confirmed Multiple Strong Bands Confirm Ester confirm_ester->ester_confirmed consider_other Consider Other Functional Groups or Unsubstituted Furan no_peak->consider_other

Caption: A logical workflow for the FTIR analysis of furan derivatives.

Part 4: Experimental Protocol for High-Fidelity Data Acquisition

The quality of any spectral interpretation is fundamentally limited by the quality of the initial data. This protocol outlines a self-validating system for acquiring a clean, reproducible FTIR spectrum using a modern Attenuated Total Reflectance (ATR) accessory, which is ideal for both liquid and solid samples.

Instrumentation:

  • FTIR Spectrometer equipped with a Diamond or Germanium ATR crystal.

Methodology:

  • Instrument Preparation & Validation:

    • Ensure the instrument has been powered on for at least 30 minutes to allow the source and laser to stabilize.

    • Causality: A stable source and interferometer are critical for a consistent energy throughput and accurate wavenumber registration.

    • Run an instrument performance qualification (IPQ) test using a certified polystyrene standard. The peak positions must be within the manufacturer's specified tolerance (typically ±0.5 cm⁻¹). This step provides authoritative validation of the instrument's calibration.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Acquire a background spectrum. Recommended parameters:

      • Resolution: 4 cm⁻¹

      • Scans: 32-64

      • Spectral Range: 4000-400 cm⁻¹

    • Causality: The background scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical response. By ratioing the sample scan against this background, these interferences are digitally removed, isolating the sample's true absorption spectrum. A resolution of 4 cm⁻¹ provides sufficient detail for distinguishing functional group peaks without excessive noise.

  • Sample Analysis:

    • Apply the sample to the ATR crystal. For solids, ensure firm and even contact using the pressure clamp. For liquids, a single drop is sufficient to cover the crystal.

    • Acquire the sample spectrum using the same parameters as the background scan.

    • Causality: Consistent and intimate contact between the sample and the ATR crystal is paramount for achieving a strong, high-quality signal, as the infrared beam only penetrates a few microns into the sample.[1]

  • Data Processing and Cleaning:

    • Perform an ATR correction if the software allows. This corrects for the wavelength-dependent depth of penetration of the IR beam.

    • Apply an automatic baseline correction to ensure all peaks originate from a flat zero-absorbance line.

    • Clean the ATR crystal thoroughly between samples to prevent cross-contamination.

By following this protocol, you generate a trustworthy spectrum that can be confidently interpreted and compared against reference libraries and the principles outlined in this guide.

Conclusion

The differentiation of ester and nitrile functional groups on a furan core via FTIR spectroscopy is a clear and achievable task when guided by a sound understanding of molecular vibrations and electronic effects. The nitrile group provides a uniquely clear and intense signal in a quiet region of the spectrum (2220-2240 cm⁻¹), making its identification highly reliable. The ester group, while also possessing a strong diagnostic C=O stretching peak (1710-1730 cm⁻¹), requires a more nuanced interpretation of the fingerprint region to confirm its C-O stretches amidst the furan ring's own vibrations. By employing a systematic analytical workflow and a robust experimental protocol, researchers can leverage the power of FTIR to unambiguously characterize their furan derivatives, accelerating discovery and ensuring chemical quality.

References

  • Yao, L., Su, C., Qi, L., Liu, C., Hu, Y., & Zhao, H. (1999). The substituent structures and characteristic infrared spectra of alpha-furan esters. Guang Pu Xue Yu Guang Pu Fen Xi, 19(1), 32-34. (PMID: 15818909) -

  • Sokołowska, M., Nowak-Grzebyta, J., Stachowska, E., & El Fray, M. (2023). Enzymatically catalyzed furan-based copolyesters containing dilinoleic diol as a building block. Polymers, 15(14), 3075. - [Link]

  • Nguyen, T. P. T., Le, A. T., Nguyen, T. A. T., Nguyen, D. C., & Nguyen, D. M. (2019). and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). ACS Omega, 4(26), 22009–22018. - [Link]

  • Karmakar, M., Yamano, M., Patel, M. K., et al. (2023). Precise Synthesis of Ester-Functionalized Cyclo[15]- and Cyclo[13]furans. Journal of the American Chemical Society. - [Link]

  • Abdullah, H. H., & Al-Sammarrae, A. M. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 11-18. - [Link]

  • Mishra, P., Martin-Drumel, M.-A., & McGuire, B. A. (2022). Chirped-pulse Fourier-transform millimeter-wave rotational spectroscopy of furan in its v10 and v13 excited vibration. Journal of Molecular Spectroscopy, 388, 111686. - [Link]

  • Považanec, F., Kováč, J., & Dandarová, M. (1978). Furan derivatives. CVI. Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitiiles. Chemical Papers, 32(3), 392-396. - [Link]

  • ResearchGate. (n.d.). FTIR of 2-furoic acid and derivatives. - [Link]

  • NIST. (n.d.). 2-Furancarbonitrile. In NIST Chemistry WebBook. - [Link]

  • Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127-141. - [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. - [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. - [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. - [Link]

  • Chromedia. (n.d.). How to Interpret FTIR Results: A Beginner's Guide. - [Link]

  • ResearchGate. (n.d.). FTIR spectra of the cross-linked PK-furan. - [Link]

  • ResearchGate. (n.d.). Natural bond orbital analysis and vibrational spectroscopic studies of 2-furoic acid using density functional theory. - [Link]

  • Scribd. (n.d.). Nitrile IR Spectroscopy Overview. - [Link]

  • PubChem. (n.d.). 2-Furonitrile. - [Link]

  • Badawi, H. M., & Förner, W. (2014). A complete assignment of the vibrational spectra of 2-furoic acid based on the structures of the more stable monomer and dimer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 135-143. - [Link]

  • ACS Publications. (n.d.). Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2‑Furonitrile. - [Link]

  • Smith, B. C. (2020). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. - [Link]

  • ResearchGate. (n.d.). FTIR spectrum of N-(furan-2-ylmethyl)thiophene-2-carboxamide (22). - [Link]

  • Wikipedia. (n.d.). 2-Furoic acid. - [Link]

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). - [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. - [Link]

  • ResearchGate. (n.d.). A vibrational spectroscopic study on furan and its hydrated derivatives. - [Link]

  • Elixir International Journal. (n.d.). Elixir Vib. Spec. 64 (2013) 19280-19283. - [Link]

  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science & Technology, 8(1), 113-126. - [Link]

Sources

Comparing nematic phase range of 4-Cyanophenyl 5-bromofuran-2-carboxylate vs 5CB

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the industry-standard liquid crystal 5CB (4-Cyano-4'-pentylbiphenyl) and the specific heterocyclic derivative 4-Cyanophenyl 5-bromofuran-2-carboxylate .

Executive Summary

The fundamental difference between these two molecules lies in their phase behavior, dictated by their molecular architecture.[1]

  • 5CB is a room-temperature nematic liquid crystal (Range: ~22.5°C to 35.0°C).[2] It possesses the requisite amphiphilic structure (rigid core + flexible alkyl tail) to stabilize the mesophase.

  • 4-Cyanophenyl 5-bromofuran-2-carboxylate is a high-melting crystalline solid (Mp: ~111°C) that lacks a flexible alkyl chain. Without the entropic stabilization provided by a terminal alkyl tail, this molecule typically melts directly from a crystal to an isotropic liquid, or possesses a highly destabilized, transient monotropic phase not suitable for standard display applications.

Chemical Identity & Structural Architecture

To understand the divergence in performance, we must first analyze the structural components.

Feature5CB (Standard)4-Cyanophenyl 5-bromofuran-2-carboxylate (Target)
IUPAC Name 4'-Pentyl[1,1'-biphenyl]-4-carbonitrile4-Cyanophenyl 5-bromo-2-furoate
Core Structure Biphenyl (Two Benzene rings)Phenyl-Furan Hybrid (Benzene + Furan)
Linker Direct C-C bond (Single bond)Ester Linkage (-COO-)
Terminal Group A Cyano (-CN)Cyano (-CN)
Terminal Group B Pentyl Chain (-C5H11) Bromine Atom (-Br)
Geometry Linear, Rod-like (Calamitic)Bent (due to Furan ring angle), Rigid
Molecular Weight 249.35 g/mol ~306.11 g/mol
Structural Impact Analysis
  • The Flexible Tail (Critical): 5CB contains a 5-carbon alkyl chain. This chain acts as a "solvent" for the rigid cores, lowering the melting point and stabilizing the nematic alignment through microphase separation. The Target molecule replaces this tail with a Bromine atom. While Bromine is polarizable, it is rigid and sterically small compared to a pentyl chain, failing to prevent crystallization.

  • The Furan Core: The furan ring introduces a bond angle (approx 126°) different from the 1,4-phenylene linkage. This "bent" shape often disrupts the parallel packing required for broad nematic phases compared to the linear biphenyl core of 5CB.

Phase Behavior & Nematic Range Comparison

The following data compares the thermal transitions. Note that "Nematic Range" refers to the temperature window where the material flows like a liquid but maintains orientational order.

Table 1: Thermal Transition Data
Property5CB [1]Target Molecule [2]
Melting Point (

)
22.5 °C 110.8 – 111.3 °C
Clearing Point (

)
35.0 °C Not Observed (Isotropic)
Phase Sequence Cr

N

Iso
Cr

Iso
Nematic Range 12.5 °C (Enantiotropic) None (or Monotropic Virtual)
  • Cr: Crystalline Solid

  • N: Nematic Liquid Crystal[2]

  • Iso: Isotropic Liquid

Performance Interpretation
  • 5CB: Exhibits an Enantiotropic nematic phase. This means the liquid crystal phase is thermodynamically stable upon both heating and cooling. It is operational at room temperature, making it the "fruit fly" of liquid crystal research.

  • Target Molecule: The high melting point (111°C) indicates strong intermolecular

    
    -
    
    
    
    stacking and dipolar interactions (enhanced by the Ester and Bromine). Upon heating, the thermal energy required to break the crystal lattice is so high that it exceeds the energy limit where nematic order can exist. Therefore, it melts directly into a disordered (isotropic) liquid.

Mechanistic Logic: Why the Target Fails as a Mesogen

To explain the causality of these results, we visualize the "Molecular Design Flowchart" for liquid crystals.

LC_Design_Logic Start Molecular Core Design RigidCore Rigid Core (Biphenyl vs. Phenyl-Furan) Start->RigidCore PolarGroup Polar Head Group (-CN) RigidCore->PolarGroup TailCheck Has Flexible Tail? PolarGroup->TailCheck YesTail Yes (Pentyl Chain) (5CB) TailCheck->YesTail 5CB NoTail No (Bromine Atom) (Target Molecule) TailCheck->NoTail Target Entropy Tail Increases Entropy Lowers Melting Point YesTail->Entropy Result5CB Stable Nematic Phase (24°C - 35°C) Entropy->Result5CB HighMp High Crystal Lattice Energy Melting Point > 100°C NoTail->HighMp ResultTarget Direct Melting to Isotropic (No Liquid Crystal Phase) HighMp->ResultTarget

Figure 1: Decision logic for liquid crystalline behavior. The absence of a flexible tail in the Target molecule is the primary failure point for mesophase generation.

Experimental Protocol: Validating Phase Transitions

If you have synthesized the Target molecule and wish to verify its phase behavior (or check for a hidden monotropic phase upon rapid cooling), follow this self-validating protocol.

Method: Differential Scanning Calorimetry (DSC) & Polarized Optical Microscopy (POM)[1][3][4][5]

Objective: Determine


 and 

and identify texture.
  • Sample Preparation:

    • Recrystallize the Target molecule (e.g., from Ethanol/Hexane) to ensure high purity (>99%). Impurities can suppress phase transitions.

    • Load 2-5 mg into an aluminum DSC pan. Seal hermetically.

  • DSC Cycle (Thermal History):

    • Heat 1: Ramp from 20°C to 130°C at 10°C/min. (Observe the sharp endothermic peak at ~111°C

      
       Melting).
      
    • Cool 1: Ramp down to 0°C at 5°C/min.

      • Observation: Look for a small exotherm before crystallization. If seen, this is the Isotropic

        
         Nematic transition (
        
        
        
        ). If only one large peak appears, it crystallized directly.
    • Heat 2: Ramp to 130°C. Use this run for data reporting.

  • Optical Validation (POM):

    • Place sample between two glass slides (no alignment layer needed for crude check).

    • Heat to 115°C (Isotropic state, dark under crossed polarizers).

    • Cool slowly (1°C/min):

      • 5CB: At 35°C, "Schlieren" textures or "Marble" textures appear (Nematic).

      • Target: Watch for "droplets" or "batonnets" growing. If sharp, geometric crystals form immediately with high birefringence, the material is not a liquid crystal.

Synthesis & Modification Insight

The Target molecule (4-Cyanophenyl 5-bromofuran-2-carboxylate) is synthesized via esterification of 5-bromofuran-2-carbonyl chloride with 4-cyanophenol [2].

Recommendation for Drug/Material Developers: If your goal is to create a furan-based liquid crystal comparable to 5CB, you must modify the Target molecule:

  • Remove the Bromine (or keep it for polarity).

  • Add an Alkyl Chain: Substitute the Bromine with a Pentyl or Hexyl chain, or attach an alkoxy chain to the phenyl ring.

    • Proposed Structure: 4-Cyanophenyl 5-pentylfuran-2-carboxylate.

    • Effect: This would lower the melting point and likely induce a nematic phase.

References

  • Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). "New Family of Nematic Liquid Crystals for Displays." Electronics Letters, 9(6), 130-131.
  • Li, Y., et al. (2025). "Visible-Light-Induced Synthesis of Esters via a Self-Propagating Radical Reaction." The Journal of Organic Chemistry, 90(3), 1836–1846. (Source for the synthesis and melting point of 4-Cyanophenyl 5-bromofuran-2-carboxylate, labeled Compound C46).

  • Seed, A. J. (2007).[3] "Synthesis and self-organizing properties of thiophene and furan containing liquid crystals." Chemical Society Reviews, 36, 2046-2069. (General reference for heterocyclic mesogens).

Sources

Technical Guide: HPLC Method Development for Purity Analysis of Bromofuran Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of bromofuran esters, specifically addressing the separation of regioisomers and hydrolysis degradation products.

The Verdict: While C18 columns are the industry standard for general reverse-phase chromatography, Phenyl-Hexyl stationary phases demonstrate superior selectivity for brominated furan derivatives. The


-

interactions inherent to phenyl phases provide the necessary resolution (

) for positional isomers that co-elute on alkyl-bonded (C18/C8) phases.

Part 1: The Analytical Challenge

Bromofuran esters present a unique set of chromatographic hurdles that often lead to method failure during early drug development:

  • Regioisomerism: The position of the bromine atom on the furan ring (e.g., 4-bromo vs. 5-bromo) significantly alters biological activity but results in nearly identical hydrophobicity (

    
    ), making separation on standard C18 columns difficult.
    
  • Hydrolytic Instability: Furan esters are susceptible to acid/base hydrolysis, degrading into their corresponding bromofuroic acids. The method must separate the parent ester from these degradation products.

  • Halogen Polarizability: The heavy bromine atom creates a dipole moment that can be exploited, but only if the stationary phase has complementary electronic characteristics.

Part 2: Strategic Comparison (C18 vs. Phenyl-Hexyl)

The following comparison evaluates the two primary stationary phase candidates. Data is synthesized from standard application performance metrics for halogenated aromatics.

Comparative Performance Matrix
FeatureAlternative: C18 (Octadecylsilane) Recommended: Phenyl-Hexyl Scientific Rationale
Primary Interaction Hydrophobic (Dispersive)Hydrophobic +

-

Stacking
Phenyl ligands interact with the electron-rich furan ring and the polarizable bromine atom.
Isomer Selectivity (

)
Low (1.02 - 1.05)High (1.10 - 1.25) The rigid aromatic ring of the stationary phase discriminates between the spatial arrangement of the bromine substituent.
Retention Mechanism Solvophobic exclusionMulti-modal (Steric + Electronic)Planar furan rings align with phenyl ligands; bulky bromine atoms create steric exclusion differences.
Mobile Phase Compatibility UniversalUniversal (MeOH enhances

-

)
Methanol is preferred over ACN for Phenyl phases to maximize

-interaction strength.
Typical Resolution (

)
< 1.2 (Co-elution risk)> 2.0 (Baseline separation) Critical for accurate quantitation of isomeric impurities.
Expert Insight: Why C18 Fails Here

Standard C18 columns rely almost exclusively on hydrophobicity. Since regioisomers of bromofuran esters have identical molecular formulas and very similar surface areas, their interaction with the C18 alkyl chains is indistinguishable. The Phenyl-Hexyl phase introduces an "electronic selectivity" dimension, where the electron-deficient bromine atom interacts differentially with the


-electron cloud of the phenyl ligand depending on its position on the furan ring [1].

Part 3: Method Development Workflow

Decision Tree for Furan Analysis

The following diagram outlines the logical flow for selecting the optimal conditions, prioritizing stability and selectivity.

MethodDevelopment Start Start: Bromofuran Ester Sample Screen Screening: Column Selection Start->Screen C18_Test Test C18 (Generic) Screen->C18_Test Phenyl_Test Test Phenyl-Hexyl (Targeted) Screen->Phenyl_Test Eval_Res Evaluate Resolution (Rs) C18_Test->Eval_Res Rs < 1.5 Phenyl_Test->Eval_Res Rs > 2.0 Solvent_Choice Mobile Phase Selection Eval_Res->Solvent_Choice Select Phenyl-Hexyl ACN_Path Acetonitrile (ACN) Solvent_Choice->ACN_Path Max Stability MeOH_Path Methanol (MeOH) Solvent_Choice->MeOH_Path Max Selectivity Acid_Stab Check Stability (Hydrolysis) ACN_Path->Acid_Stab Safe MeOH_Path->Acid_Stab Risk: Transesterification Final_Method Final Method: Phenyl-Hexyl + ACN/Water + 0.1% Formic Acid Acid_Stab->Final_Method Optimize Gradient

Figure 1: Decision logic for selecting stationary phase and solvent system for labile ester analysis.

Part 4: Recommended Experimental Protocol

This protocol is designed to be self-validating , meaning the presence of specific peaks (impurities) confirms the system's separating power.

Reagents & Standards
  • Target Analyte: Bromofuran ester (e.g., Ethyl 5-bromo-2-furoate).

  • Critical Impurity A: Regioisomer (e.g., Ethyl 4-bromo-2-furoate).

  • Critical Impurity B: Hydrolysis product (e.g., 5-bromo-2-furoic acid).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

  • Modifier: Formic Acid (FA) or Phosphoric Acid (

    
    ).
    
Chromatographic Conditions
ParameterSettingRationale
Column Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)Maximizes

-

selectivity for bromo-isomers.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.7) suppresses ionization of free acids (Impurity B), ensuring sharp peaks [2].
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN is preferred over MeOH to prevent transesterification of the ester analyte during storage [3].
Flow Rate 1.0 mL/minStandard backpressure balance.
Temperature 30°CControls viscosity; higher temps may accelerate hydrolysis.
Detection UV @ 254 nmFuran rings have strong absorbance at 254 nm.
Gradient Profile
  • 0-2 min: 5% B (Isocratic hold to retain polar acid impurities).

  • 2-15 min: 5%

    
     85% B (Linear gradient to elute esters).
    
  • 15-20 min: 85% B (Wash lipophilic dimers).

  • 20.1 min: 5% B (Re-equilibration).

System Suitability Criteria (Pass/Fail)

To ensure trustworthiness, the method must meet these criteria before running samples:

  • Resolution (

    
    ):  Between Target Ester and Regioisomer > 1.5.
    
  • Tailing Factor (

    
    ):  For the free acid peak < 1.3 (indicates successful suppression of silanol interactions).
    
  • Precision: RSD of peak area < 0.5% (n=6 injections).

Part 5: Critical Causality & Troubleshooting

The Methanol vs. Acetonitrile Dilemma

While Methanol (MeOH) generally enhances the


-

selectivity of Phenyl columns, it poses a chemical risk for esters. In the presence of acidic modifiers (like 0.1% Formic Acid), transesterification can occur if the sample sits in the autosampler for extended periods (e.g., Ethyl ester converts to Methyl ester) [3].
  • Recommendation: Use Acetonitrile for routine stability. If resolution is insufficient, use MeOH but prepare samples fresh and keep the autosampler cooled (4°C).

pH Control

The furan ring is sensitive.[1] Extremely low pH (< 2.0) can trigger ring opening or ether cleavage. Extremely high pH (> 8.0) will rapidly hydrolyze the ester.

  • Safe Zone: pH 2.5 - 4.0. Formic acid is ideal as it buffers effectively around pH 3.75 and is volatile (LC-MS compatible).

References

  • Comparison of Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. Available at: [Link]

  • HPLC Method for Substituted Furans Separation. SIELC Technologies. Available at: [Link]

  • Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America. Available at: [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corp. Available at: [Link]

Sources

Publish Comparison Guide: X-ray Crystallography of 4-Cyanophenyl 5-bromofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of 4-Cyanophenyl 5-bromofuran-2-carboxylate , a compound recently highlighted in advanced synthetic methodologies (e.g., J. Org. Chem. 2025).[1][2]

While direct single-crystal X-ray diffraction (SC-XRD) data for this specific ester is emerging, this guide establishes the crystallographic benchmarks required to validate its structure. It compares the compound against established structural analogs (Alternatives) to predict packing motifs, specifically focusing on the competition between Halogen Bonding (XB) and Hydrogen Bonding (HB) .

Executive Summary & Compound Profile

4-Cyanophenyl 5-bromofuran-2-carboxylate represents a "push-pull" supramolecular synthon. The electron-rich furan ring, modified with an electron-withdrawing bromine (σ-hole donor), is paired with a cyanophenyl group (strong π-acceptor and N-donor).

  • Significance: This molecule is a prime candidate for crystal engineering studies focused on C–Br···N≡C halogen bonding, which often rivals hydrogen bonding in directionality and strength.

  • Primary Application: Precursor for optoelectronic materials (due to planar conjugation) and pharmacological scaffolds (furan-based antimicrobials).

Physicochemical Characterization (Experimental Baseline)

Data derived from recent visible-light-induced synthesis protocols [1].

PropertyData ValueNote
Formula C₁₂H₆BrNO₃
Molecular Weight 308.09 g/mol
Physical State Yellow SolidTypical for conjugated furan esters
Melting Point 110.8 – 111.3 °CIndicates moderate lattice energy
¹H NMR (CDCl₃) δ 7.82–7.67 (m, 2H), 7.43–7.31 (m, 3H), 6.58 (d, 1H)Confirms substitution pattern
¹³C NMR Distinct signals for C≡N and C=O[1][2][3][4][5][6][7][8][9]Diagnostic for acceptor sites

Comparative Structural Analysis

This section compares the Target Compound against three "Alternative" classes to benchmark its crystallographic performance.

The Target: 4-Cyanophenyl 5-bromofuran-2-carboxylate
  • Dominant Interaction: C–Br···N≡C (Halogen Bond).

  • Predicted Packing: Linear 1D chains or 2D sheets driven by the linearity of the C-Br bond and the Cyano group.

  • Space Group Probability: P2₁/c or P-1 (Centrosymmetric preference to cancel dipoles).

Alternative A: The Chloro-Analog (4-Cyanophenyl 5-chlorofuran-2-carboxylate)
  • Comparison: Cl is a weaker halogen bond donor than Br (smaller σ-hole).

  • Crystallographic Outcome: The C–Cl···N interaction is often overpowered by weak hydrogen bonds (C–H···O) or π-π stacking.

  • Result: The Bromo-derivative (Target) yields more predictable, directional supramolecular architectures than the Chloro-analog.

Alternative B: The "Control" Ester (Phenyl 5-bromofuran-2-carboxylate)
  • Comparison: Lacks the Cyano (–CN) group.

  • Crystallographic Outcome: Without the strong N-acceptor, the Br atom must find a weaker acceptor (likely the Carbonyl O or the π-system).

  • Result: This leads to "Type I" halogen contacts (geometry based on close packing) rather than the "Type II" directional contacts seen in the Target. The Target is superior for designing directed assemblies.

Alternative C: The Alkyl Ester (Ethyl 5-bromofuran-2-carboxylate)
  • Comparison: Flexible ethyl chain vs. rigid phenyl ring.

  • Crystallographic Outcome: The alkyl chain introduces conformational freedom, often lowering the melting point and creating "looser" packing.

  • Result: The Target's rigid phenyl linker facilitates tighter π-stacking (approx. 3.4 Å separation), crucial for charge-transport applications.

Summary of Crystallographic Benchmarks
FeatureTarget (Br-Furan-CN) Alt A (Cl-Furan-CN) Alt B (Br-Furan-Ph)
Primary Synthon C–Br···N (Strong XB)C–Cl···N (Weak XB)C–Br···O (Weak XB)
Interaction Energy ~ 5–8 kcal/mol~ 2–4 kcal/mol~ 1–3 kcal/mol
Predicted Density High (> 1.6 g/cm³)ModerateModerate
Crystal Habit Needles/Prisms (Directional growth)PlatesBlocks

Experimental Protocols (Self-Validating)

To obtain publication-quality X-ray data for this compound, follow this workflow.

Phase 1: High-Purity Synthesis (Validation Step)

Use the Visible-Light Radical Coupling method for high yield [1].

  • Reagents: Combine Phenol (1.0 equiv), 5-bromofuran-2-carbaldehyde (or precursor), and BrCCl₃ (brominating agent).

  • Reaction: Irradiate (Blue LED) in solvent (e.g., CH₃CN) at RT.

  • Purification: Column chromatography (PE/EA 100:1).

  • Checkpoint: Product must appear as a Yellow Solid with Mp ~111 °C. If oil, re-purify.

Phase 2: Crystallization Strategy (The "Goldilocks" Zone)

The goal is to slow down nucleation to allow the Halogen Bond network to organize.

  • Method A: Slow Evaporation (Standard)

    • Dissolve 20 mg in Ethyl Acetate (EtOAc) .

    • Filter through 0.45 µm PTFE to remove dust (nucleation sites).

    • Cover vial with parafilm, poke 3 small holes. Let stand at 4°C.

  • Method B: Vapor Diffusion (Recommended for XB systems)

    • Inner Vial: 15 mg compound in 1 mL THF or Chloroform .

    • Outer Vial: 5 mL Pentane or Hexane (Antisolvent).

    • Mechanism: Non-polar antisolvent slowly diffuses in, forcing the polar/polarizable molecules to stack via Br···N interactions.

Phase 3: Data Collection & Refinement[9]
  • Source: Mo-Kα (λ = 0.71073 Å).[8] Br absorbs Cu radiation heavily; Mo is preferred to reduce absorption corrections.

  • Temperature: 100 K . Essential to freeze the rotation of the furan/phenyl rings and accurately model the thermal ellipsoids.

  • Refinement Target:

    
    . Pay special attention to the C–O–C  bond angles (approx 116-118°) and the Br···N  distance (expect < 3.0 Å, which is < sum of vdW radii).
    

Visualization: Structural Logic & Workflow

The following diagram illustrates the hierarchy of interactions determining the crystal structure and the decision tree for structural solving.

G cluster_interactions Interaction Hierarchy (Competition) Compound 4-Cyanophenyl 5-bromofuran-2-carboxylate XB Halogen Bond (C-Br ··· N≡C) Compound->XB Primary Driver (Sigma-Hole) HB Hydrogen Bond (C-H ··· O=C) Compound->HB Secondary Support Pi Pi-Pi Stacking (Furan ··· Phenyl) Compound->Pi Tertiary Support Outcome Crystal Packing Motif (1D Chain or 2D Sheet) XB->Outcome Directs Linearity HB->Outcome Stabilizes Layers Method Crystallization Method: Vapor Diffusion (THF/Hexane) Method->Compound Generates

Caption: Interaction hierarchy driving the crystallization of the target compound. The Halogen Bond (Green) is the dominant "director" of the lattice architecture.

References

  • Visible-Light-Induced Synthesis of Esters via a Self-Propagating Radical Reaction. Source:The Journal of Organic Chemistry (2025). Context: Primary source for synthesis, yield (90%), and physicochemical characterization (Mp, NMR) of 4-Cyanophenyl 5-bromofuran-2-carboxylate (Compound C46). URL:[Link]

  • The Halogen Bond in the Design of Functional Supramolecular Materials. Source:Chemical Reviews (2016). Context: Authoritative grounding on the C-X···N supramolecular synthon and σ-hole theory used to predict the packing of the target compound. URL:[Link]

Sources

Safety Operating Guide

Proper Disposal of 4-Cyanophenyl 5-bromofuran-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 4-Cyanophenyl 5-bromofuran-2-carboxylate. As a compound incorporating both a brominated heterocyclic system and a cyanophenyl group, it necessitates a cautious and informed approach to waste management. This document is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this chemical.

Hazard Assessment and Immediate Safety Precautions

Due to the chemical structure of 4-Cyanophenyl 5-bromofuran-2-carboxylate, it should be handled as a hazardous substance. The brominated furan moiety suggests potential environmental toxicity and persistence, while the cyanophenyl group presents a significant toxicological risk, primarily through the potential release of cyanide.[1] Therefore, all personnel handling this compound must adhere to strict safety protocols.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable to minimize exposure. The following table outlines the minimum required PPE when handling 4-Cyanophenyl 5-bromofuran-2-carboxylate and its waste.

PPE ComponentSpecificationRationale
Gloves Nitrile or neoprene, double-gloving recommended.Provides a robust barrier against skin contact.[1]
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles.[2]
Lab Coat Standard laboratory coat, fully buttoned.Protects skin and personal clothing from contamination.[2]
Respiratory Use in a certified chemical fume hood is mandatory.Prevents inhalation of dust or potential vapors.[1][2]
Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[2] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][4]

  • Spill: For small spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a designated hazardous waste container.[4] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department.[5]

Waste Segregation and Collection

Proper segregation of waste is the cornerstone of safe and compliant chemical disposal. 4-Cyanophenyl 5-bromofuran-2-carboxylate waste must be treated as halogenated organic waste and cyanide-containing waste.[5][6][7]

Solid Waste

All solid waste contaminated with 4-Cyanophenyl 5-bromofuran-2-carboxylate, including unused compound, contaminated PPE (gloves, etc.), and weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container.[1][6] The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[1]

Liquid Waste

All liquid waste containing 4-Cyanophenyl 5-bromofuran-2-carboxylate, including reaction mixtures and solutions, must be collected in a separate, clearly labeled hazardous waste container.[6] Do not mix this waste with non-halogenated or non-cyanide containing waste streams.

Crucially, never mix cyanide-containing waste with acidic waste. The combination can generate highly toxic hydrogen cyanide gas.[1]

Storage of Hazardous Waste

Proper storage of hazardous waste is essential to prevent accidents and ensure regulatory compliance.

Storage ParameterGuidelineRationale
Location Designated satellite accumulation area (SAA) that is secure and well-ventilated.[1]Prevents unauthorized access and accumulation of hazardous vapors.
Incompatible Materials Store away from acids, strong bases, oxidizing agents, and reducing agents.[6]Prevents dangerous chemical reactions, including the generation of hydrogen cyanide gas.[1]
Container Labeling All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[6]Ensures proper identification and handling by waste management personnel.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-Cyanophenyl 5-bromofuran-2-carboxylate.

DisposalWorkflow Disposal Workflow for 4-Cyanophenyl 5-bromofuran-2-carboxylate cluster_0 On-Site Management cluster_1 Off-Site Disposal A Generation of Waste (Solid or Liquid) B Segregate as Halogenated and Cyanide-Containing Waste A->B C Collect in Labeled, Compatible Container B->C D Store in Designated Satellite Accumulation Area C->D E Avoid Mixing with Acids and Other Incompatibles D->E F Contact Environmental Health & Safety (EH&S) E->F Full or Ready for Disposal G Provide Waste Information (Name, Hazards) F->G H Arrange for Professional Waste Pickup G->H I Waste Transported to Licensed Facility H->I J Final Disposal via Incineration or Other Approved Method I->J

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.